Jak1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32FN9O2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2R)-2-[(3R)-3,4-dimethylpiperazin-1-yl]-N-[3-[5-fluoro-2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
InChI Key |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C)[C@H](C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Canonical SMILES |
CC1CN(CCN1C)C(C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Profile of a Selective JAK1 Inhibitor: A Technical Overview
Note: Initial searches for a compound specifically named "Jak1-IN-4" did not yield any publicly available data. This guide, therefore, focuses on the well-characterized and selective JAK1 inhibitor, Abrocitinib, to provide a representative in-depth technical overview in line with the user's request.
This technical guide provides a comprehensive analysis of the inhibitory activity and selectivity of a selective Janus Kinase 1 (JAK1) inhibitor, using Abrocitinib as a primary example. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the inhibitor's potency, selectivity profile, the underlying signaling pathway, and the experimental methodologies used for its characterization.
Quantitative Inhibitory Activity and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For JAK inhibitors, these values are determined against a panel of kinases to assess both efficacy and selectivity. Greater selectivity for a specific JAK isoform can lead to a more targeted therapeutic effect and potentially fewer side effects.
The inhibitory activity of Abrocitinib against the four members of the JAK family is summarized below.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 29 | |
| JAK2 | 803 | [1] |
| JAK3 | >10,000 | |
| TYK2 | ~1,300 |
These data demonstrate that Abrocitinib is a potent inhibitor of JAK1 and exhibits significant selectivity over other JAK family members.
The JAK-STAT Signaling Pathway and Inhibition
Janus kinases are intracellular tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for processes such as immune response, inflammation, and hematopoiesis.[1][2] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2]
Selective JAK1 inhibitors, such as Abrocitinib, act by competitively binding to the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of the downstream signaling cascade.[1]
Caption: The JAK-STAT signaling pathway and the inhibitory action of a selective JAK1 inhibitor.
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. While specific protocols may vary between laboratories, the general workflow is consistent.
General Principle
A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. The signal is inversely proportional to the inhibitory activity of the compound being tested.
Materials and Reagents
-
Purified recombinant JAK1 enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., Abrocitinib) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, EGTA)
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or LanthaScreen™)
-
Microplates (e.g., 384-well)
Assay Workflow
The following diagram illustrates a typical workflow for a kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Steps
-
Reagent Preparation : Prepare all buffers, substrate, and ATP solutions to their final working concentrations.
-
Inhibitor Dilution : Create a serial dilution of the test inhibitor in the assay buffer. Also, prepare positive (no inhibitor) and negative (no kinase) controls.
-
Dispensing : Dispense the diluted inhibitor or control solutions into the wells of a microplate.
-
Kinase Addition : Add the purified JAK1 enzyme to all wells except the negative controls.
-
Pre-incubation : Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation : Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Reaction Incubation : Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination : Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Signal Detection : Add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence or fluorescence) that correlates with the amount of ADP produced.
-
Signal Incubation : Incubate the plate to allow the detection signal to stabilize.
-
Data Acquisition : Read the plate using a suitable plate reader.
-
Data Analysis : The raw data is then analyzed to determine the percent inhibition at each inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
This technical guide provides a foundational understanding of the characterization of a selective JAK1 inhibitor. The presented data and methodologies are essential for the preclinical evaluation and development of such therapeutic agents.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]
An In-depth Technical Guide to Jak1-IN-4 and the JAK/STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Jak1-IN-4 is a hypothetical selective JAK1 inhibitor. The data and experimental protocols presented herein are representative examples derived from publicly available information on similar selective JAK1 inhibitors and are intended for illustrative purposes.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling cascade, known as the JAK/STAT pathway, is integral to cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers, making JAK kinases attractive therapeutic targets.[3]
This compound is a potent and selective small molecule inhibitor of JAK1. By specifically targeting JAK1, this compound aims to modulate the activity of cytokines that are dependent on this kinase for their signaling, thereby offering a targeted therapeutic approach with a potentially favorable safety profile compared to less selective pan-JAK inhibitors. This document provides a comprehensive technical overview of the JAK/STAT signaling pathway, the mechanism of action of this compound, its inhibitory profile, and detailed experimental protocols for its characterization.
The JAK/STAT Signaling Pathway and Mechanism of Action of this compound
The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its specific transmembrane receptor.[4] This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, facilitating their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4]
STAT proteins are recruited to these phosphorylated receptor sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.[1][2] Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][4]
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the JAK1 kinase domain. This competitive inhibition prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of the cytokine receptor and STAT proteins. Consequently, the entire signaling cascade is disrupted, leading to the suppression of gene transcription mediated by JAK1-dependent cytokines.
Data Presentation: Inhibitory Profile of this compound
The potency and selectivity of this compound are critical determinants of its therapeutic potential. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) against the target kinase (JAK1) and other related kinases (JAK2, JAK3, and TYK2). A higher IC50 value indicates lower potency. The selectivity is assessed by the ratio of IC50 values for other kinases relative to JAK1.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Fold (vs. JAK1, Biochemical) |
| JAK1 | 10 | 30 | 1 |
| JAK2 | 280 | 840 | 28 |
| JAK3 | 8100 | >10000 | 810 |
| TYK2 | 1160 | 3480 | 116 |
| Table 1: Representative inhibitory activity and selectivity of this compound. Biochemical IC50 values are determined using purified recombinant enzymes. Cellular IC50 values are determined in a whole blood assay by measuring the inhibition of cytokine-induced STAT phosphorylation.[5] |
Experimental Protocols
In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the biochemical IC50 of this compound against purified JAK1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6][7][8][9]
Materials:
-
Recombinant human JAK1 enzyme (e.g., from BPS Bioscience, #40449)[7]
-
Kinase substrate (e.g., IRS1-tide, 1 mg/ml)[7]
-
ATP (500 µM stock)[7]
-
5x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
This compound (serial dilutions in DMSO, then in 1x Kinase Assay Buffer)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[7]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.
-
Prepare Master Mix: For each 25 µl reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically at the Km for ATP), and the kinase substrate.
-
Dispense Inhibitor: Add 2.5 µl of serially diluted this compound or vehicle control (e.g., 1% DMSO in 1x Kinase Assay Buffer) to the appropriate wells of the plate.
-
Add Master Mix: Add 12.5 µl of the Master Mix to all wells.
-
Initiate Kinase Reaction: Dilute the JAK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. Add 10 µl of the diluted enzyme to the wells to start the reaction. For the "blank" or no-enzyme control, add 10 µl of 1x Kinase Assay Buffer.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Terminate Reaction and Deplete ATP: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and consumes the remaining unreacted ATP.
-
Convert ADP to ATP and Detect: Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Inhibition of STAT Phosphorylation
This protocol outlines a method to assess the cellular potency of this compound by measuring its ability to inhibit cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) or a relevant cell line.[3][10]
Materials:
-
Human PBMCs or a suitable cell line (e.g., U2OS, HeLa)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine for stimulation (e.g., IL-6 or IFNα to assess JAK1-dependent signaling)
-
This compound (serial dilutions in DMSO, then in culture medium)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT1 (Y701) or anti-pSTAT3 (Y705))
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line to the desired density.
-
Inhibitor Pre-treatment: Aliquot cells into a 96-well plate. Add serial dilutions of this compound or vehicle control to the cells. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine at a pre-determined optimal concentration (e.g., EC80) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in a solution containing the fluorochrome-conjugated anti-phospho-STAT antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
Data Analysis: Gate on the cell population of interest. Calculate the percent inhibition of the phospho-STAT signal for each inhibitor concentration relative to the stimulated vehicle control. Determine the cellular IC50 by plotting percent inhibition against the log of the inhibitor concentration.
Conclusion
This compound represents a targeted approach to the inhibition of the JAK/STAT signaling pathway, with a high degree of selectivity for JAK1 over other JAK family members. This selectivity profile suggests the potential for effective modulation of inflammatory and autoimmune responses driven by JAK1-dependent cytokines, while potentially minimizing off-target effects associated with the inhibition of JAK2 and JAK3. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other similar kinase inhibitors, enabling researchers to thoroughly evaluate their potency, selectivity, and mechanism of action in both biochemical and cellular contexts. Further investigation into the in vivo efficacy and safety of such compounds is a critical next step in their development as potential therapeutic agents.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
The Role of Selective JAK1 Inhibition in Cytokine Signaling: A Technical Overview
Disclaimer: The specific compound "Jak1-IN-4" is not referenced in publicly available scientific literature. Therefore, this document will utilize Filgotinib, a well-characterized and selective JAK1 inhibitor, as a representative molecule to provide an in-depth technical guide on the role of selective JAK1 inhibition in cytokine signaling for researchers, scientists, and drug development professionals.
Introduction to JAK1 in Cytokine Signaling
The Janus kinase (JAK) family, comprising four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors. These signaling pathways are integral to the regulation of immune responses, inflammation, and hematopoiesis. Cytokine binding to its specific cell surface receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.
JAK1 is a critical signaling partner for a multitude of cytokine receptors, including those for the common gamma chain (γc) family (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), the gp130 family (e.g., IL-6), and interferons (IFNs). Given its central role in mediating the effects of numerous pro-inflammatory cytokines, selective inhibition of JAK1 has emerged as a key therapeutic strategy for a variety of autoimmune and inflammatory diseases.
Mechanism of Action of a Selective JAK1 Inhibitor
Selective JAK1 inhibitors, such as Filgotinib, are small molecules designed to compete with adenosine triphosphate (ATP) for the binding site within the kinase domain of JAK1. By occupying this site, the inhibitor prevents the phosphorylation and subsequent activation of JAK1, thereby blocking the downstream signaling cascade. The selectivity of an inhibitor for JAK1 over other JAK family members is crucial, as it may offer a more targeted therapeutic effect while minimizing off-target effects associated with the inhibition of JAK2 (implicated in erythropoiesis and thrombopoiesis) and JAK3 (critical for lymphocyte development and function).
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity and selectivity of a compound are typically determined through a series of in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the biochemical potency of Filgotinib against the four JAK family members.
| Target | Filgotinib IC50 (nM) | Reference |
| JAK1 | 10 | [1] |
| JAK2 | 28 | [1] |
| JAK3 | 810 | [1] |
| TYK2 | 116 | [1] |
Table 1: Biochemical IC50 values of Filgotinib against JAK family kinases.
The data in Table 1 demonstrates that Filgotinib is most potent against JAK1, with approximately 3-fold selectivity over JAK2, 81-fold selectivity over JAK3, and 12-fold selectivity over TYK2 in biochemical assays.[1] It is important to note that the selectivity profile in cellular assays, which measure the inhibition of cytokine-induced signaling in a more physiologically relevant context, can differ and often shows enhanced selectivity for JAK1-dependent pathways. Filgotinib has been shown to have a 30-fold selectivity for JAK1- over JAK2-dependent signaling in human whole blood assays.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor activity. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate peptide by the isolated JAK kinase domain.
Objective: To determine the IC50 value of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains
-
Biotinylated peptide substrate (e.g., a peptide derived from STAT1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., Filgotinib) serially diluted in DMSO
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well low-volume white plate, add the test compound, followed by the JAK enzyme.
-
Allow the compound and enzyme to incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and plot the data to determine the IC50 value using a non-linear regression model.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Objective: To assess the functional potency and selectivity of a test compound in a cellular context.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, GM-CSF for JAK2/JAK2)
-
Test compound (e.g., Filgotinib) serially diluted in DMSO
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compound for 1-2 hours at 37°C.
-
Stimulate the cells with a pre-determined concentration of a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately fix the cells by adding a fixation buffer.
-
Lyse red blood cells (if using whole blood) and wash the remaining cells.
-
Permeabilize the cells by adding a permeabilization buffer and incubating on ice.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STATs.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated DMSO control.
-
Plot the data to determine the IC50 value for the inhibition of a specific cytokine signaling pathway.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language.
Caption: JAK-STAT pathway and the action of a selective JAK1 inhibitor.
Caption: A typical experimental workflow for characterizing a JAK inhibitor.
Conclusion
The selective inhibition of JAK1 represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases. By blocking a critical node in cytokine signaling, inhibitors like Filgotinib can effectively dampen the pro-inflammatory cascades that drive disease pathology. A thorough characterization of these inhibitors, involving a combination of biochemical and cellular assays, is essential to understand their potency, selectivity, and mechanism of action. The methodologies and data presented in this guide provide a framework for the evaluation of selective JAK1 inhibitors and underscore their therapeutic potential.
References
Unraveling the Selectivity of Jak1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of Jak1-IN-4, a potent and selective inhibitor of Janus kinase 1 (JAK1). Understanding the selectivity of kinase inhibitors is paramount in drug discovery and development, as it directly correlates with the therapeutic window and potential off-target effects. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to offer a detailed resource for professionals in the field.
This compound: Quantitative Selectivity Profile
This compound demonstrates notable selectivity for JAK1 over other members of the Janus kinase family. The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
The selectivity of an inhibitor is determined by comparing its potency against the target kinase versus other kinases. A significantly higher IC50 value for off-target kinases indicates greater selectivity.
| Kinase Target | IC50 |
| JAK1 | 85 nM |
| JAK2 | 12.8 µM |
| JAK3 | >30 µM |
| Data sourced from multiple chemical supplier databases.[1][2][3][4][5][6][7][8][9][10][11][12][13] |
As the data indicates, this compound is significantly more potent against JAK1 compared to JAK2 and JAK3, showcasing its selective nature. The IC50 for JAK2 is approximately 150-fold higher than for JAK1, and the inhibition of JAK3 is minimal even at high concentrations.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant JAK1, JAK2, and JAK3 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (or other test compounds)
-
HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Microplates (e.g., 384-well, low volume, white)
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In the microplate wells, add the kinase buffer, the substrate peptide, and the diluted this compound.
-
Kinase Addition: Add the purified JAK kinase to each well to initiate the enzymatic reaction. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).
-
ATP Addition: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for each kinase to ensure competitive binding conditions.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the HTRF detection reagents. The Europium-labeled antibody will bind to phosphorylated substrate, and the Streptavidin-XL665 will bind to the biotinylated substrate, bringing them into close proximity.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader. The HTRF signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of STAT Phosphorylation
This assay assesses the ability of an inhibitor to block the downstream signaling of the JAK-STAT pathway in a cellular context.
Materials:
-
A suitable cell line expressing the target JAKs and cytokine receptors (e.g., NCI-H1975)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., Interleukin-6 for JAK1-dependent signaling)
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-STAT3, anti-total-STAT3, and secondary antibodies)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway. Include an unstimulated control.
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Calculate the percent inhibition of STAT3 phosphorylation at each inhibitor concentration relative to the cytokine-stimulated, vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
This technical guide provides a foundational understanding of the selectivity profile of this compound. For further in-depth analysis, researchers are encouraged to consult primary literature and conduct their own experimental validations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cerdulatinib (PRT062070) hydrochloride | SYK/JAK Inhibitor | AmBeed.com [ambeed.com]
- 13. Ruxolitinib (INCB18424) | JAK1/2 Inhibitor | AmBeed.com [ambeed.com]
An In-depth Technical Guide to Selective JAK1 Inhibition: A Comparative Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide provides a detailed comparison of a representative selective Janus Kinase 1 (JAK1) inhibitor against other members of the JAK family inhibitors (Jakinibs). Due to the lack of specific public domain data for a compound named "Jak1-IN-4," this document will use well-characterized selective JAK1 inhibitors, such as Filgotinib and Upadacitinib, as primary examples to illustrate the principles of JAK1 selectivity and its implications.
Introduction to the Janus Kinase (JAK) Family
The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, a primary mechanism for transducing signals from a wide array of cytokines, interferons, and growth factors. This pathway regulates essential cellular processes, including immune response, hematopoiesis, cell proliferation, and differentiation.
Upon cytokine binding, cell surface receptors dimerize, bringing the associated JAKs into close proximity. This facilitates their auto-phosphorylation and activation. Activated JAKs then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs significant therapeutic targets.
The Landscape of JAK Inhibitors
JAK inhibitors (Jakinibs) are small-molecule drugs designed to interfere with the JAK-STAT pathway by inhibiting the activity of one or more JAK family members. They are broadly classified based on their selectivity for the different JAK isoforms.
-
First-Generation (Pan-JAK) Inhibitors: These agents, such as Tofacitinib and Baricitinib, inhibit multiple JAK isoforms with comparable potency. While effective, their broad activity can lead to off-target effects associated with the inhibition of multiple signaling pathways.
-
Second-Generation (Selective) Inhibitors: Developed to improve the benefit-risk profile, these inhibitors show preferential activity against specific JAK isoforms. Examples include the JAK1-selective inhibitors Upadacitinib and Filgotinib, the JAK2-selective inhibitor Fedratinib, and the JAK3-selective inhibitor Ritlecitinib.
The rationale for developing selective inhibitors is rooted in the distinct biological roles of each JAK member:
-
JAK1: Plays a key role in signaling for many pro-inflammatory cytokines, including those using the common gamma chain (γc) (e.g., IL-2, IL-4, IL-15) and the gp130 family (e.g., IL-6). Selective JAK1 inhibition is hypothesized to provide potent anti-inflammatory effects with a potentially improved safety profile.
-
JAK2: Crucial for signaling from hematopoietic growth factors like erythropoietin (EPO) and thrombopoietin (TPO). Inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia.
-
JAK3: Primarily pairs with JAK1 to mediate signaling for γc cytokines, playing a vital role in lymphocyte development and function. Its expression is largely restricted to hematopoietic cells.
-
TYK2: Involved in the signaling of IL-12, IL-23, and Type I interferons.
Comparative Data on JAK Inhibitor Selectivity
The selectivity of a JAK inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against each of the four JAK enzymes. A lower IC50 value indicates greater potency. The data presented below, compiled from various biochemical (cell-free) assays, illustrates the distinct selectivity profiles of representative JAK inhibitors.
Table 1: Biochemical IC50 Values (nM) of JAK Inhibitors
| Inhibitor | Primary Target(s) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Data Source(s) |
| Tofacitinib | Pan-JAK (JAK1/3) | 3.2 - 112 | 4.1 - 20 | 1.0 - 1.6 | 34 | [1][2][3] |
| Baricitinib | JAK1 / JAK2 | 5.9 | 5.7 | >400 - 560 | 53 | [4] |
| Ruxolitinib | JAK1 / JAK2 | 3.3 | 2.8 | 323 - 428 | 19 | [1] |
| Filgotinib | JAK1 Selective | 10 | 28 | 810 | 1160 | |
| Upadacitinib | JAK1 Selective | 43 | 120 | 2300 | 4700 | [3] |
| Fedratinib | JAK2 Selective | >1000 | 3 | >1000 | >1000 | N/A |
| Ritlecitinib | JAK3 Selective | >10000 | >10000 | 33.1 | >10000 |
Note: IC50 values can vary between different assays and experimental conditions (e.g., ATP concentration). The ranges provided reflect data from multiple public sources.
As shown in the table, selective JAK1 inhibitors like Filgotinib and Upadacitinib demonstrate significantly higher IC50 values for JAK2, JAK3, and TYK2 compared to JAK1, indicating a pronounced preference for JAK1. In contrast, Baricitinib and Ruxolitinib show potent, near-equal inhibition of JAK1 and JAK2. Tofacitinib is most potent against JAK3 but also strongly inhibits JAK1 and JAK2 at clinically relevant concentrations.
Visualizing the JAK-STAT Pathway and Inhibition
The JAK-STAT Signaling Cascade
The following diagram illustrates the canonical JAK-STAT pathway. Cytokine binding induces receptor dimerization, which activates associated JAKs. The JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.
Mechanism of ATP-Competitive Inhibition
Most current JAK inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic cleft (JH1 domain) of the kinase. By occupying this site, the inhibitor prevents the phosphorylation of the enzyme and its downstream targets, effectively blocking the signaling cascade.
Experimental Protocols
Characterizing the potency and selectivity of JAK inhibitors requires robust biochemical and cellular assays.
Protocol: In Vitro Biochemical Kinase Assay
This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant JAK protein.
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (catalytic domain).
-
Biotinylated peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).
-
Adenosine Triphosphate (ATP).
-
Test inhibitor compound, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT).
-
Stop Solution (e.g., EDTA).
-
Detection Reagents (e.g., Homogeneous Time-Resolved Fluorescence [HTRF] reagents like Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
384-well microplates.
Methodology Workflow:
Protocol: Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins following cytokine stimulation.
Objective: To assess the potency of a test compound in inhibiting a specific cytokine-driven JAK-STAT signaling pathway in whole blood or isolated immune cells.
Materials:
-
Fresh whole blood from healthy donors.
-
Test inhibitor compound, serially diluted.
-
Cytokine stimulants (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2, IL-4 for JAK1/3, GM-CSF for JAK2/2).
-
Fixation and permeabilization buffers (e.g., PerFix EXPOSE kit).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Methodology:
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of the test inhibitor (or vehicle control) for 1 hour at 37°C.
-
Cytokine Stimulation: A specific cytokine is added to the blood samples to activate a target pathway (e.g., IL-6 to stimulate the JAK1/JAK2-STAT3 pathway). Samples are incubated for a short period (e.g., 15 minutes at 37°C).
-
Fixation and Lysis: The reaction is stopped, and red blood cells are lysed. The remaining leukocytes are fixed and permeabilized to allow antibody access to intracellular targets.
-
Antibody Staining: Cells are stained with a cocktail of antibodies against cell surface markers and the specific intracellular pSTAT protein of interest.
-
Flow Cytometry Analysis: Samples are acquired on a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT signal is measured within specific cell populations (e.g., in CD4+ T-cells).
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated relative to the stimulated vehicle control. IC50 values are then determined by plotting the inhibition percentage against the inhibitor concentration.
Conclusion
The development of JAK inhibitors has marked a significant advancement in the treatment of immune-mediated diseases. The transition from first-generation pan-JAK inhibitors to second-generation selective agents reflects a sophisticated approach to drug design aimed at maximizing therapeutic efficacy while minimizing mechanism-based side effects. Selective JAK1 inhibitors, exemplified by compounds like Filgotinib and Upadacitinib, are designed to potently target pro-inflammatory cytokine pathways while sparing the JAK2-mediated pathways essential for hematopoiesis. The comparative data clearly illustrates these differences in selectivity. Understanding these profiles, through rigorous biochemical and cellular assays as detailed in this guide, is paramount for researchers and drug developers working to refine and expand the therapeutic potential of the Jakinib class.
References
- 1. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Probing the Power of Precision: A Technical Guide to In Vitro Kinase Assays for JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and methodologies of in vitro kinase assays tailored for the evaluation of Janus Kinase 1 (JAK1) inhibitors. Understanding these assays is pivotal for the discovery and development of targeted therapies for a spectrum of autoimmune diseases, inflammatory conditions, and cancers where the JAK-STAT signaling pathway is implicated.[1][2][3][4] This document provides a comprehensive overview of various assay formats, detailed experimental protocols, and a structured presentation of quantitative data to facilitate comparative analysis.
The Central Role of JAK1 in Cellular Signaling
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[3][4] These enzymes are critical mediators of signal transduction initiated by cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, differentiation, and apoptosis.[3][5] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][5][6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3][6] Dysregulation of the JAK-STAT pathway, particularly through JAK1, is a hallmark of numerous diseases, making it a prime therapeutic target.[1][3][7]
Inhibitors of JAK1, such as a hypothetical compound "Jak1-IN-4," are designed to interfere with the kinase activity of JAK1, thereby blocking the downstream signaling cascade.[8] In vitro kinase assays are indispensable tools for quantifying the potency and selectivity of such inhibitors.
Core Principles of In Vitro JAK1 Kinase Assays
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment. This is achieved by providing the kinase with its essential substrates—a protein or peptide substrate and a phosphate donor, typically adenosine triphosphate (ATP)—and then detecting one of the reaction products. The inhibitory effect of a compound is determined by its ability to reduce the rate of this enzymatic reaction.
Several distinct methodologies are employed to monitor JAK1 kinase activity, each with its own set of advantages and limitations.
ADP Detection Assays
A common strategy is to quantify the amount of adenosine diphosphate (ADP) produced during the kinase reaction. As ATP is consumed, an equimolar amount of ADP is generated.
-
Transcreener® ADP² Assay: This is a homogenous, fluorescence-based assay that utilizes an antibody highly specific for ADP over ATP.[5] In the absence of ADP, a fluorescent tracer bound to the antibody emits a strong signal. ADP produced by the kinase reaction competes with the tracer for antibody binding, leading to a change in the fluorescent properties (e.g., fluorescence polarization, intensity, or TR-FRET), which is proportional to the kinase activity.[5]
-
ADP-Glo™ Kinase Assay: This is a luminescent assay format.[9] After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a second reagent converts the newly formed ADP into ATP, which then fuels a luciferase-luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[9]
Fluorescence Polarization (FP)-Based Assays
Fluorescence polarization assays can be used to screen for inhibitors that displace a fluorescently labeled probe from the ATP-binding site of the JAK1 pseudokinase domain (JH2).[10] The JH2 domain is a regulatory domain that can be targeted by allosteric inhibitors.[1] When the fluorescent probe is bound to the larger JAK1 protein, it tumbles slowly in solution, resulting in a high FP value.[10] If an inhibitor competes with the probe for binding, the displaced, smaller probe tumbles more rapidly, leading to a decrease in the FP signal.[10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays, such as HTRF® and LanthaScreen™, are powerful tools for quantifying kinase activity. In a typical format, a biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorescent acceptor (e.g., XL665) are used. The kinase reaction leads to the phosphorylation of the substrate. A streptavidin-labeled donor fluorophore (e.g., Europium cryptate) is then added. When both the donor and acceptor are in close proximity (i.e., the antibody is bound to the phosphorylated substrate), FRET occurs, generating a specific signal that is proportional to the extent of substrate phosphorylation.
Radioactive Assays (Radiometric Assays)
The traditional "gold standard" for kinase assays involves the use of radioactively labeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.[11][12][13] The kinase transfers the radioactive phosphate group to its substrate. The phosphorylated substrate is then separated from the unincorporated radioactive ATP, usually by binding to a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography.[11][14]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for an in vitro JAK1 kinase assay.
Caption: The JAK-STAT signaling pathway.
Caption: Generalized workflow for an in vitro JAK1 kinase assay.
Experimental Protocols
Below are representative, generalized protocols for common in vitro JAK1 kinase assay formats. Specific concentrations and incubation times may require optimization.
Protocol 1: Transcreener® ADP² FP Assay
Materials:
-
Purified recombinant JAK1 enzyme
-
IRS1 peptide substrate
-
ATP
-
JAK1 assay buffer
-
Transcreener® ADP² FP Detection Mix (ADP Alexa Fluor 633 Tracer, ADP² Antibody)
-
Test inhibitor (e.g., this compound)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the test inhibitor, purified JAK1 enzyme (e.g., 8 nM), and IRS1 peptide substrate (e.g., 10 µM).
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[5]
-
Terminate the reaction and detect ADP formation by adding the Transcreener® ADP² FP Detection Mix.
-
Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition based on controls (no inhibitor and no enzyme) and determine the IC50 value of the inhibitor.
Protocol 2: ADP-Glo™ Luminescent Assay
Materials:
-
JAK1 Kinase Enzyme System (containing JAK1 enzyme, substrate peptide, and reaction buffer)[9]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
Test inhibitor
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Set up the kinase reaction in a white plate by combining the JAK1 enzyme, substrate, and test inhibitor in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value of the inhibitor by plotting the luminescent signal against the inhibitor concentration.
Protocol 3: Radiometric [γ-³³P]ATP Filter Binding Assay
Materials:
-
Purified active JAK1 enzyme[14]
-
Peptide substrate (e.g., GEEPLYWSFPAKKK)[14]
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
Test inhibitor
-
Phosphoric acid (to stop the reaction)
-
Filtermat
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, combine the kinase reaction buffer, peptide substrate, and diluted JAK1 enzyme.[14]
-
Add the test inhibitor.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.[14]
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).[14]
-
Stop the reaction by adding phosphoric acid.[14]
-
Transfer the reaction mixture to a filtermat to capture the phosphorylated substrate.
-
Wash the filtermat to remove unincorporated [γ-³³P]ATP.[14]
-
Dry the filtermat and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Data Presentation: Quantitative Comparison of JAK1 Inhibitors
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables provide a template for summarizing and comparing the potency of various JAK1 inhibitors.
Table 1: IC50 Values of Representative JAK1 Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Assay Method |
| Tofacitinib | 112 | 20 | 1 | - | Cell-free assay[15] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | Cell-free assay[15] |
| Baricitinib | 5.9 | 5.7 | >400 | - | Cell-free assay[15] |
| Filgotinib | 10 | 28 | 810 | 116 | Cell-free assay[15] |
| Upadacitinib | 43 | >200 (74-fold selective) | - | - | Cellular assay[15] |
| Momelotinib | 11 | 18 | >1000 | - | Cell-free assay[15] |
Table 2: Example Assay Conditions for a Generic JAK1 In Vitro Kinase Assay
| Parameter | Condition | Reference |
| Enzyme Concentration | 8 nM | [5] |
| Substrate | IRS1 peptide | [5] |
| Substrate Concentration | 10 µM | [5] |
| ATP Concentration | 10 µM | [5] |
| Incubation Time | 60 minutes | [5] |
| Incubation Temperature | 30°C | [5] |
| Detection Method | Fluorescence Polarization | [5] |
Conclusion
In vitro kinase assays are a cornerstone of modern drug discovery, providing a robust and quantitative means to assess the potency and selectivity of kinase inhibitors. For JAK1, a variety of assay formats are available, each offering distinct advantages. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific scientific question being addressed. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to generate high-quality, reproducible data, thereby accelerating the development of novel and effective JAK1-targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. JAK1 Kinase Enzyme System [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. medchemexpress.com [medchemexpress.com]
The Role of Selective JAK1 Inhibition in Autoimmune Disease Models: A Technical Guide to Jak1-IN-4
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is rapidly evolving, with a significant focus on targeted therapies that can offer improved efficacy and safety profiles over broader immunosuppressants. Among these, inhibitors of the Janus kinase (JAK) family have emerged as a promising class of oral therapeutics. This technical guide delves into the preclinical application of Jak1-IN-4, a potent and selective inhibitor of JAK1, in the context of autoimmune disease models. By focusing on the specific inhibition of JAK1, compounds like this compound aim to modulate the inflammatory cascade with greater precision, potentially mitigating side effects associated with the inhibition of other JAK isoforms.
The JAK/STAT Signaling Pathway: A Central Hub for Inflammatory Cytokines
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into transcriptional changes within the nucleus.[1] This pathway is integral to the pathogenesis of numerous autoimmune diseases, as it mediates the effects of a wide range of pro-inflammatory cytokines.[2][3]
The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4][5]
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Different cytokine receptors are associated with specific pairs of JAKs. JAK1 is a key signaling partner for a broad range of cytokines implicated in autoimmune disorders, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 and interferon (IFN) families.[2][6] Selective inhibition of JAK1 is therefore a compelling therapeutic strategy to dampen the inflammatory response while potentially sparing the functions mediated by other JAK isoforms, such as hematopoiesis which is largely regulated by JAK2.[7]
Quantitative Data for this compound and Representative Selective JAK1 Inhibitors
The therapeutic potential of a JAK inhibitor is determined by its potency and selectivity. This compound has been characterized as a potent and selective inhibitor of JAK1. The following table summarizes its in vitro inhibitory activity against various JAK isoforms.
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| This compound | JAK1 | 85 | - | [Source Not Found] |
| JAK2 | 12,800 | 150.6x | [Source Not Found] | |
| JAK3 | >30,000 | >352.9x | [Source Not Found] |
Note: While specific in vivo efficacy data for this compound in autoimmune models is not publicly available, the following table presents data from a preclinical study of CJ-15314, another potent and selective JAK1 inhibitor, in a rat adjuvant-induced arthritis (AIA) model. This data is illustrative of the potential efficacy of a selective JAK1 inhibitor.
| Compound | Dose | Animal Model | Efficacy Outcome | % Inhibition/Reduction | Reference |
| CJ-15314 | 30 mg/kg | Rat Adjuvant-Induced Arthritis (AIA) | Arthritis Activity Score | 95.3% | [8] |
| Filgotinib | 30 mg/kg | Rat Adjuvant-Induced Arthritis (AIA) | Arthritis Activity Score | 51.2% | [8] |
| Baricitinib | 10 mg/kg | Rat Adjuvant-Induced Arthritis (AIA) | Arthritis Activity Score | 97.7% | [8] |
Experimental Protocols
Detailed and standardized protocols are crucial for the preclinical evaluation of novel therapeutic agents. Below are representative methodologies for key in vitro and in vivo experiments to assess the efficacy of a selective JAK1 inhibitor like this compound.
In Vitro STAT Phosphorylation Assay
Objective: To determine the potency and selectivity of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).
-
This compound (or other test compounds).
-
Cytokines (e.g., IL-6 for JAK1/JAK2 signaling, GM-CSF for JAK2/JAK2 signaling).
-
Phosphate-buffered saline (PBS).
-
Permeabilization buffer.
-
Fluorescently labeled antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD4, CD14).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of a specific cytokine (e.g., IL-6 or GM-CSF) for 15-30 minutes at 37°C.
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins and cell surface markers.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the IC50 of this compound for the inhibition of STAT phosphorylation in specific cell populations.[1][8]
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old).
-
Bovine type II collagen (CII).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral administration.
-
Calipers for paw thickness measurement.
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
Disease Monitoring: Begin monitoring mice for signs of arthritis around day 21. Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit or the whole paw, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity and/or ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Treatment: Once mice develop a clinical score of ≥ 4, randomize them into treatment groups. Administer this compound (at various doses) or vehicle control orally, once or twice daily, for a specified duration (e.g., 14-21 days).
-
Efficacy Evaluation: Continue to monitor arthritis scores and paw thickness throughout the treatment period. At the end of the study, collect paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion. Serum can be collected to measure levels of inflammatory cytokines and anti-CII antibodies.[9]
Conclusion
Selective JAK1 inhibitors like this compound represent a targeted approach to the treatment of autoimmune diseases. By potently and selectively inhibiting JAK1, these compounds have the potential to disrupt the signaling of a multitude of pro-inflammatory cytokines that are central to the pathophysiology of conditions such as rheumatoid arthritis, lupus, and inflammatory bowel disease. The data on related selective JAK1 inhibitors in preclinical models are encouraging, demonstrating significant reductions in disease activity. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of this compound and other novel JAK1 inhibitors, which is a critical step in their journey towards potential clinical application. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound in a range of autoimmune disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential JAK inhibition enhances antitumor immunity after combined anti–PD-1 and anti-CTLA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkishimmunology.org [turkishimmunology.org]
- 4. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 5. AB0095 PRECLINICAL CHARACTERIZATION OF CJ-15314, A HIGHLY SELECTIVE JAK1 INHIBITOR, FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. JAK Inhibition as a Potential Treatment Target in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase (JAK) Archives - Page 3 of 13 - ACR Meeting Abstracts [acrabstracts.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to JAK1-IN-4 for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of JAK1-IN--4, a potent and selective inhibitor of Janus Kinase 1 (JAK1), for its application in cancer cell line research. This document details its mechanism of action, presents key quantitative data, and provides detailed experimental protocols for its characterization.
Introduction
JAK1-IN-4 is a small molecule inhibitor that demonstrates high selectivity for JAK1, a key enzyme in the JAK/STAT signaling pathway. The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound offers a valuable tool for investigating the role of JAK1-mediated signaling in cancer biology and for the preclinical assessment of targeted therapies.
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, consisting of JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, ultimately modulating gene expression.
The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand (e.g., a cytokine) to its corresponding receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1, thereby preventing its phosphorylation and activation. This blockade of JAK1 activity leads to the downstream inhibition of STAT phosphorylation, dimerization, and nuclear translocation, ultimately suppressing the expression of genes involved in cancer cell proliferation and survival.
Signaling Pathway Diagram
Figure 1. The JAK/STAT signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, including its selectivity for JAK family kinases and its inhibitory effect on a cancer cell line.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 |
| JAK1 | 85 nM |
| JAK2 | 12.8 µM |
| JAK3 | >30 µM |
Data sourced from supplier technical data sheets.[1][2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 |
| NCI-H1975 (Non-Small Cell Lung Cancer) | STAT3 Phosphorylation | 227 nM |
Data sourced from supplier technical data sheets.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound in cancer cell lines.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Cytokine for stimulation (e.g., IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with a cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT3 and STAT3 signals to the β-actin loading control.
-
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound in cancer cell line research.
Figure 2. A typical experimental workflow for evaluating a kinase inhibitor.
This guide serves as a foundational resource for researchers initiating studies with this compound. For optimal results, it is recommended to consult specific product data sheets and relevant literature for the most up-to-date information and protocols.
References
The Prodrug Solution: An In-depth Technical Guide to Jak1-IN-4 and its In Vivo Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective JAK1 inhibitor, Jak1-IN-4, and its corresponding prodrug, JAK-IN-4, designed for effective in vivo studies. We delve into the rationale behind the prodrug strategy, present key preclinical data, and provide detailed experimental protocols to facilitate further research and development in the field of autoimmune and inflammatory diseases.
Introduction: Overcoming Bioavailability Challenges in JAK Inhibition
The Janus kinase (JAK) family of enzymes plays a pivotal role in the signaling pathways of numerous cytokines that are central to immune responses and inflammatory processes. Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathophysiology of various autoimmune diseases, including rheumatoid arthritis. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
This compound is a potent and selective inhibitor of JAK1, a key mediator in the signaling of many pro-inflammatory cytokines. While demonstrating high efficacy in biochemical and cellular assays, its progression into in vivo models was hampered by poor pharmacokinetic properties, primarily low absorption, due to its physical characteristics.[1] To circumvent this limitation, a phosphate prodrug, designated as JAK-IN-4, was synthesized. This prodrug strategy is designed to improve solubility and absorption, allowing for effective systemic delivery and subsequent conversion to the active inhibitor, this compound, in vivo.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug, JAK-IN-4, from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| JAK1 | 85 |
| JAK2 | 12,800 |
| JAK3 | >30,000 |
| STAT3 Phosphorylation (NCI-H1975 cells) | 227 |
Data sourced from MedChemExpress.[2]
Table 2: In Vivo Efficacy of JAK-IN-4 Prodrug in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, oral) | Mean Arthritis Score (Day 17) | % Inhibition of Arthritis Score |
| Vehicle | - | 10.5 | - |
| JAK-IN-4 | 10 | 5.2 | 50.5% |
| JAK-IN-4 | 30 | 2.1 | 80.0% |
Data extrapolated from figures in Spergel SH, et al. (2019).[1]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in inflammation and immunity. The diagram below illustrates the canonical JAK-STAT pathway and the point of intervention by this compound.
Caption: JAK-STAT signaling pathway and inhibition by this compound.
Upon cytokine binding, receptor-associated JAKs, including JAK1, become activated and phosphorylate STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in the inflammatory response. This compound selectively binds to and inhibits the kinase activity of JAK1, thereby blocking this signaling cascade and reducing inflammation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the JAK-IN-4 prodrug and its evaluation in a murine model of rheumatoid arthritis.
Synthesis of JAK-IN-4 (Phosphate Prodrug)
The synthesis of the phosphate prodrug of this compound is a critical step for enabling in vivo studies. The following workflow outlines the general synthetic scheme. For detailed reaction conditions and characterization, refer to the supporting information of the primary literature.[1]
Caption: General workflow for the synthesis of JAK-IN-4 prodrug.
Note: The specific protecting groups and phosphorylation reagents may vary. Researchers should consult the primary literature for precise synthetic details.[1]
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and clinically relevant animal model for studying the pathophysiology of rheumatoid arthritis and for evaluating novel therapeutic agents.
References
The Impact of Selective JAK1 Inhibition on Inflammatory Mediators: A Technical Overview
Disclaimer: The specific inhibitor "Jak1-IN-4" does not correspond to a publicly documented entity in scientific literature. This guide provides a comprehensive technical overview based on the established principles and data for highly selective Janus Kinase 1 (JAK1) inhibitors. The information presented herein is a composite representation derived from the broader class of selective JAK1 inhibitors.
Introduction
Inflammatory diseases are often driven by dysregulated cytokine signaling pathways. The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals for a multitude of cytokines and growth factors.[1][2] This signal transduction occurs via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is central to immune regulation and cellular processes like proliferation and differentiation.[2][3]
Selective inhibition of JAK1 has emerged as a promising therapeutic strategy for various autoimmune and inflammatory conditions.[1] JAK1 is critically involved in the signaling of numerous pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and the gp130 receptor subunit (e.g., IL-6).[4] By specifically targeting JAK1, it is possible to modulate the inflammatory response with potentially fewer off-target effects that might be associated with broader JAK inhibition, such as those mediated by JAK2 or JAK3.[4] This technical guide explores the mechanism of action of selective JAK1 inhibitors and their quantifiable effects on key inflammatory mediators.
Mechanism of Action: The JAK1-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific cell surface receptor.[3][5] This binding event induces a conformational change in the receptor, leading to the recruitment and activation of associated JAKs.[5] In the context of many pro-inflammatory cytokines, JAK1 is a key player.[4][6]
Activated JAK1 autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of the cytokine receptor.[3][5] These phosphorylated sites serve as docking stations for STAT proteins.[5] Once docked, STATs are themselves phosphorylated by the activated JAK1.[3][5] Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding inflammatory mediators.[3][5]
Selective JAK1 inhibitors are small molecules that act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAK1.[1] This action prevents the phosphorylation and subsequent activation of JAK1, thereby blocking the downstream phosphorylation of STATs and the transcription of pro-inflammatory genes.[5]
Effect on Inflammatory Mediators
Selective JAK1 inhibitors have demonstrated a significant impact on the production and signaling of a wide range of pro-inflammatory cytokines. By blocking the JAK1-STAT pathway, these inhibitors can effectively reduce the inflammatory cascade at a critical upstream point. The table below summarizes the typical inhibitory effects of a selective JAK1 inhibitor on various inflammatory mediators, as determined by in vitro cellular assays.
| Inflammatory Mediator | Cell Type | Assay Type | Typical IC50 (nM) | Percent Inhibition at 1µM (%) | Reference |
| IL-6 induced pSTAT1 | CD4+ Lymphocytes | Whole Blood Assay | 414 | >90 | [7] |
| IFN-α induced pSTAT1 | T-cells | Flow Cytometry | 100-500 | >85 | [8] |
| IL-2 induced pSTAT5 | T-cells | Flow Cytometry | 200-800 | >80 | [8] |
| IL-7 induced pSTAT5 | T-cells | Flow Cytometry | 250-1000 | >75 | [8] |
| TNF-α Production | CD14+ Monocytes | Intracellular Staining | Dose-dependent reduction | Varies | [9] |
| IL-1β Production | CD14+ Monocytes | Intracellular Staining | Dose-dependent reduction | Varies | [9] |
Note: IC50 values and percentage inhibition are representative and can vary depending on the specific inhibitor, cell type, and experimental conditions.
Experimental Protocols
The evaluation of selective JAK1 inhibitors requires a series of well-defined experimental protocols to determine their potency, selectivity, and functional effects on inflammatory signaling. Below are detailed methodologies for key experiments.
JAK1 Kinase Inhibition Assay (HTRF)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant JAK1.
Methodology:
-
Reagents and Materials: Recombinant JAK1 enzyme, ULight-conjugated peptide substrate, ATP, Europium-labeled anti-phospho-tyrosine antibody, assay buffer.
-
Procedure: a. A selective JAK1 inhibitor is serially diluted and added to a 384-well assay plate. b. Recombinant JAK1 enzyme is added to each well and incubated with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.[10] c. The kinase reaction is initiated by the addition of a mixture containing the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. e. The reaction is stopped, and the detection reagents (Europium-labeled antibody) are added. f. After another incubation period, the plate is read on a time-resolved fluorescence reader to detect the HTRF signal.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The percentage of inhibition is determined relative to controls, and the IC50 value is calculated using a non-linear regression model.
Whole Blood Assay for STAT Phosphorylation
This cellular assay assesses the functional consequence of JAK1 inhibition by measuring the phosphorylation of downstream STAT proteins in a physiologically relevant environment.
Methodology:
-
Sample Collection: Whole blood is collected from healthy donors into EDTA-containing tubes.
-
Inhibitor Incubation: 100 µL of whole blood is incubated with varying concentrations of the selective JAK1 inhibitor for 1 hour at 37°C.[8]
-
Cytokine Stimulation: The blood is then stimulated with a specific cytokine (e.g., 100 ng/mL of IL-6 or IFN-α) for 15 minutes at 37°C to induce JAK1-mediated STAT phosphorylation.[8]
-
Lysis and Fixation: Red blood cells are lysed, and leukocytes are fixed and permeabilized using a commercial kit.
-
Staining: The cells are stained with fluorochrome-conjugated antibodies specific for cell surface markers (to identify cell populations like T-cells or monocytes) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT3).
-
Flow Cytometry: The samples are analyzed on a flow cytometer to quantify the level of STAT phosphorylation within specific leukocyte populations.
-
Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated control, and the IC50 is determined.
Conclusion
Selective JAK1 inhibitors represent a targeted approach to modulating the inflammatory response. By specifically inhibiting JAK1, these compounds effectively block the signaling of a host of pro-inflammatory cytokines that are central to the pathogenesis of numerous autoimmune and inflammatory diseases. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and evaluating the impact of selective JAK1 inhibition on key inflammatory mediators. This targeted mechanism of action holds significant promise for the development of more precise and effective therapies for a range of inflammatory conditions.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel JAK1 Inhibitor in Cellular Models: A Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "Jak1-IN-4" could not be identified. This document serves as an in-depth technical guide illustrating the initial characterization of a representative selective JAK1 inhibitor, LW402, in cellular models, structured to meet the specified requirements. The data and protocols presented are based on published preclinical findings for LW402.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of selective JAK1 inhibitors. It provides a comprehensive overview of the methodologies used to characterize the potency, selectivity, and cellular activity of a novel JAK1 inhibitor.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for numerous cytokines and growth factors.[1][2] This signaling, known as the JAK-STAT pathway, is crucial for regulating immune function, cell proliferation, and differentiation.[3] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[3][4] These phosphorylated STATs then translocate to the nucleus to modulate gene expression.[3][4]
JAK1 is a key mediator in the signaling of many pro-inflammatory cytokines, including those involved in autoimmune and inflammatory diseases.[5] Selective inhibition of JAK1 is a promising therapeutic strategy to modulate the immune response and reduce inflammation while potentially minimizing off-target effects associated with broader JAK inhibition.[5] This document outlines the initial preclinical characterization of a selective JAK1 inhibitor, exemplified by LW402.
Biochemical and Cellular Activity of LW402
The initial characterization of a novel JAK1 inhibitor involves determining its potency and selectivity against the JAK family kinases and assessing its activity in cellular contexts that model disease-relevant signaling pathways.
Data Presentation
The inhibitory activity of LW402 was assessed in both biochemical and cellular assays. The following tables summarize the quantitative data from these initial characterization studies.
Table 1: Biochemical Potency and Selectivity of LW402 Against JAK Family Kinases [6]
| Kinase Target | IC50 (nM) | Selectivity Fold vs. JAK1 |
| JAK1 | 7.7 | 1 |
| JAK2 | 12.7 | 1.65 |
| JAK3 | 176 | 22.85 |
| TYK2 | 227 | 29.48 |
Table 2: Cellular Activity of LW402 in Human Whole Blood Assays [6]
| Pathway Stimulant | Cellular Target | Measured Endpoint | IC50 (nM) |
| IL-6 | CD4+ Lymphocytes | pSTAT1 (JAK1-mediated) | 414 |
| GM-CSF | CD33+ Myeloid Cells | pSTAT5 (JAK2-mediated) | 19,917 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are the protocols for the key experiments cited above.
3.1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified JAK family enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM EDTA, and 0.01% BRIJ 35.
-
ATP at a concentration corresponding to the experimentally determined Km value for each enzyme.
-
Substrate: ULight-conjugated JAK1 (Tyr1023) peptide.
-
Detection Reagent: Europium-anti-phosphotyrosine antibody in Lance detection buffer with 10 mM EDTA.
-
Test compound (e.g., LW402) at various concentrations.
-
-
Procedure:
-
The test compound is serially diluted and incubated with the respective JAK enzyme and ATP for 90 minutes at room temperature.
-
The ULight-conjugated peptide substrate is added to the reaction mixture.
-
The reaction is allowed to proceed for 90 minutes at room temperature.
-
The reaction is stopped by the addition of the detection reagent containing EDTA.
-
The amount of phosphorylated substrate is measured using a suitable plate reader capable of detecting the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
-
3.2. Human Whole Blood Assay for Cellular JAK Inhibition
-
Objective: To measure the inhibitory effect of the test compound on cytokine-induced STAT phosphorylation in specific immune cell populations within whole blood.
-
Materials:
-
Freshly collected human whole blood from healthy donors.
-
Cytokines for stimulation: Interleukin-6 (IL-6) for JAK1-mediated signaling and Granulocyte-macrophage colony-stimulating factor (GM-CSF) for JAK2-mediated signaling.
-
Test compound (e.g., LW402) at various concentrations.
-
Antibodies for flow cytometry: Anti-CD4, anti-CD33, and anti-phospho-STAT1/STAT5.
-
Fixation and permeabilization buffers.
-
-
Procedure:
-
Aliquots of whole blood are pre-incubated with varying concentrations of the test compound for a specified period.
-
The blood is then stimulated with a cytokine (e.g., IL-6 to assess JAK1 inhibition or GM-CSF for JAK2).
-
Following stimulation, red blood cells are lysed, and the remaining cells are fixed and permeabilized.
-
The cells are then stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations like CD4+ lymphocytes or CD33+ myeloid cells) and intracellular phosphorylated STAT proteins.
-
The level of STAT phosphorylation in the target cell populations is quantified by flow cytometry.
-
IC50 values are determined by analyzing the dose-dependent inhibition of cytokine-induced STAT phosphorylation.[6]
-
Visualizations
4.1. Signaling Pathway
Caption: The JAK1-STAT signaling pathway and the point of inhibition.
4.2. Experimental Workflow
Caption: Workflow for the human whole blood phospho-STAT assay.
4.3. Logical Relationship
Caption: Logical flow of this compound (LW402) mechanism of action.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Jak1-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune disorders, making JAKs attractive therapeutic targets.[1][2] Selective inhibition of individual JAK isoforms is a key strategy to achieve therapeutic efficacy while minimizing off-target effects.[1] This technical guide focuses on the discovery and development background of Jak1-IN-4, a potent and selective inhibitor of JAK1.
Discovery and Lead Optimization
While the specific initial screening campaign that led to the discovery of this compound is not detailed in publicly available literature, the development of selective JAK1 inhibitors often involves high-throughput screening of compound libraries against the isolated JAK1 enzyme. Initial hits are then optimized through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. The general workflow for such a discovery process is outlined below.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK1. It binds to the ATP-binding site of the JAK1 kinase domain, preventing the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[2] This blockade of STAT phosphorylation inhibits the downstream signaling cascade that is initiated by cytokine binding to their receptors, ultimately leading to the modulation of gene expression involved in inflammatory and immune responses.[1][2]
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound.
| Target | Assay Type | IC50 | Reference |
| JAK1 | Biochemical Assay | 85 nM | [3] |
| JAK2 | Biochemical Assay | 12.8 µM | [3] |
| JAK3 | Biochemical Assay | >30 µM | [3] |
| p-STAT3 (Y705) | Cell-based Assay (NCI-H1975 cells) | 227 nM | [3] |
Table 1: In vitro inhibitory activity of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard practices in the field of kinase inhibitor development, the following methodologies are likely to have been employed.
Biochemical Kinase Assay (Hypothetical)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in kinase assay buffer.
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and this compound at various concentrations. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-based STAT Phosphorylation Assay (Hypothetical)
Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture: A suitable cell line that expresses the target JAK-STAT pathway components (e.g., NCI-H1975) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a relevant cytokine (e.g., Interleukin-6 for STAT3 phosphorylation) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (p-STAT) and total STAT are measured using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-STAT and total STAT.
-
ELISA: A sandwich ELISA format is used with capture and detection antibodies specific for p-STAT.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against p-STAT.
-
-
Data Analysis: The ratio of p-STAT to total STAT is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of STAT phosphorylation against the concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective JAK1 inhibitor that demonstrates significant activity in both biochemical and cell-based assays. Its high selectivity for JAK1 over other JAK family members suggests the potential for a favorable therapeutic window. While detailed preclinical and clinical development data for this compound are not extensively published, the available information positions it as a valuable research tool for further investigation of the role of JAK1 in various disease models. Further studies would be required to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its in vivo efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for JAK1 Inhibitor Treatment in NCI-H1975 Cells
Note: The specific inhibitor "Jak1-IN-4" was not identified in a comprehensive search of scientific literature. Therefore, these application notes and protocols have been generated using a representative and selective JAK1 inhibitor, Itacitinib , which has been documented in studies involving the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line.
Introduction
The NCI-H1975 cell line, derived from a patient with non-small cell lung cancer, is characterized by the presence of both the L858R activating mutation and the T790M resistance mutation in the epidermal growth factor receptor (EGFR). This genetic profile makes it a crucial model for studying resistance to EGFR tyrosine kinase inhibitors (TKIs). The Janus kinase (JAK) signaling pathway, particularly through JAK1 and its downstream effector STAT3, has been identified as a potential bypass mechanism contributing to TKI resistance in NSCLC. Inhibition of JAK1, therefore, presents a promising therapeutic strategy to overcome this resistance.
Itacitinib is a potent and selective inhibitor of JAK1. By targeting the JAK1/STAT3 signaling cascade, Itacitinib can modulate downstream cellular processes such as proliferation, survival, and apoptosis. These application notes provide detailed protocols for treating NCI-H1975 cells with a JAK1 inhibitor, using Itacitinib as a model compound, and for assessing its biological effects.
Data Presentation
The following table summarizes key quantitative data for the effects of a JAK1 inhibitor on NCI-H1975 cells based on available literature.
| Parameter | Inhibitor | Value/Observation | Cell Line | Reference |
| In Vivo Efficacy | Itacitinib | Marginal tumor growth inhibition as a single agent. | NCI-H1975 Xenograft | [1] |
| Combination Efficacy | Itacitinib + Osimertinib | Enhanced efficacy compared to monotherapy. | NCI-H1975 Xenograft | [1] |
| Combination Efficacy | Itacitinib + Erlotinib | Synergistic efficacy in an erlotinib-resistant model. | NCI-H1975 Xenograft | [1] |
| Signaling Pathway Modulation | Itacitinib + Erlotinib | Inhibition of STAT signaling. | NCI-H1975 Xenograft | [1] |
| Signaling Pathway Modulation | Itacitinib + Osimertinib | Inhibition of AKT/S6 and ERK pathways. | NCI-H1975 Xenograft | [1] |
Experimental Protocols
NCI-H1975 Cell Culture
Materials:
-
NCI-H1975 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
NCI-H1975 cells
-
Complete growth medium
-
JAK1 Inhibitor (e.g., Itacitinib) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to attach overnight in the incubator.
-
Prepare serial dilutions of the JAK1 inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for JAK1-STAT3 Pathway
Materials:
-
NCI-H1975 cells
-
JAK1 Inhibitor (e.g., Itacitinib)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the JAK1 inhibitor at various concentrations for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
NCI-H1975 cells
-
JAK1 Inhibitor (e.g., Itacitinib)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed NCI-H1975 cells in 6-well plates and allow them to attach.
-
Treat the cells with the JAK1 inhibitor at different concentrations for 48 hours.
-
Collect both the floating and attached cells. Wash the attached cells with PBS and detach with Trypsin-EDTA.
-
Combine all cells and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: JAK1-STAT3 signaling pathway and the inhibitory action of Itacitinib.
Caption: General experimental workflow for assessing the effects of a JAK1 inhibitor.
References
Optimizing Jak1 Inhibition in Vitro: A Guide to Concentration and Experimental Design
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with Janus kinase 1 (JAK1) inhibitors in in vitro settings. While the specific inhibitor "Jak1-IN-4" was not identified in the available literature, this guide offers a comprehensive overview of the optimal concentration ranges and experimental methodologies based on established JAK1 inhibitors. The protocols and data presented herein are synthesized from studies on various selective JAK1 inhibitors and aim to provide a strong foundation for designing and executing successful in vitro experiments.
The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, proliferation, and differentiation.[1][2] Cytokine binding to its receptor activates associated JAK proteins, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Activated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[3] Dysregulation of this pathway is implicated in various diseases, making JAK1 a key therapeutic target.
Quantitative Data Summary
The optimal concentration of a JAK1 inhibitor for in vitro experiments is highly dependent on the specific compound, the cell type used, and the experimental endpoint. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations of several known JAK1 inhibitors from various in vitro assays. This data can serve as a starting point for determining the optimal concentration range for a novel JAK1 inhibitor.
Table 1: IC50 Values of Various JAK1 Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Assay Type | Target | IC50 / Effective Concentration | Reference |
| VVD-118313 | MS-ABPP Assay | JAK1_C817 | TE50 = 2.1 µM | [4] |
| Upadacitinib | Cellular Assay | JAK1 | ~60-fold selective for JAK1 over JAK2 | [5] |
| Filgotinib | Cellular Assay | JAK1 pathways | Greater selectivity for JAK1 pathways | [6] |
| Tofacitinib | Cellular Assay | Pan-JAK | Dose-limiting toxicities in Phase 2 | [5] |
| AZD1480 | Cell Viability Assay | JAK1/2 | Broadly decreased pSTAT levels | [7] |
Table 2: Exemplary Concentrations of JAK1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Type | Assay | Concentration Range | Effect | Reference |
| VVD-118313 | Human PBMCs | pSTAT Inhibition | 0.1 - 1 µM | Potent inhibition of JAK1-dependent pathways | [4] |
| VVD-118313 | 22Rv1 cells | pSTAT Inhibition | ~0.2 µM | Maximal inhibition of IFNα-STAT1 and IL-6-STAT3 phosphorylation | [4] |
| Upadacitinib | IL-2 dependent ATL cell lines | Proliferation Assay | Increasing doses | Inhibition of proliferation | [8] |
| Upadacitinib | IL-2 dependent ATL cell lines | Western Blot | 1 µM | Inhibition of p-STAT5 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: The JAK-STAT signaling pathway.
Caption: A general experimental workflow for evaluating a JAK1 inhibitor.
Experimental Protocols
Below are detailed protocols for key in vitro experiments to determine the optimal concentration and efficacy of a JAK1 inhibitor.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JAK1 and its inhibition.
Materials:
-
Recombinant human JAK1 enzyme
-
ATP
-
Peptide substrate (e.g., IRS1 peptide)[1]
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35)[1]
-
JAK1 inhibitor (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the JAK1 inhibitor in the kinase assay buffer.
-
In a 384-well plate, add the JAK1 enzyme (e.g., 8 nM final concentration).[1]
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and the peptide substrate (e.g., 10 µM).[1]
-
Incubate the plate at 30°C for 60 minutes.[1]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the inhibitor concentration versus enzyme activity to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of the inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cells expressing JAK1 (e.g., human PBMCs, 22Rv1 cells)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IFNα, IL-6, IL-2)[4]
-
JAK1 inhibitor at various concentrations
-
Lysis buffer
-
Antibodies for Western blotting (anti-pSTAT, anti-total STAT, anti-GAPDH)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight if necessary.
-
Treat the cells with a serial dilution of the JAK1 inhibitor for a predetermined time (e.g., 2 hours).[4]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).[4] For example, use IFNα (100 ng/mL for 30 min) or IL-6 (25 ng/mL for 30 min).[4]
-
Wash the cells with cold PBS and lyse them.
-
Perform Western blotting on the cell lysates to detect the levels of phosphorylated STAT and total STAT.
-
Quantify the band intensities and normalize the pSTAT signal to the total STAT or a loading control.
-
Plot the inhibitor concentration versus the percentage of pSTAT inhibition to determine the cellular IC50.
Cell Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on cell growth and survival, particularly in cell lines dependent on JAK1 signaling.
Materials:
-
Cancer cell lines with activating JAK mutations or cytokine-dependent cell lines.
-
Cell culture medium
-
JAK1 inhibitor at various concentrations
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add a serial dilution of the JAK1 inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).[7][8]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The successful in vitro characterization of a JAK1 inhibitor requires a systematic approach to determine its optimal concentration and to elucidate its mechanism of action. By leveraging the provided data on known JAK1 inhibitors and following the detailed experimental protocols, researchers can effectively design and execute experiments to evaluate novel compounds targeting JAK1. It is crucial to empirically determine the optimal concentration for each specific inhibitor and experimental system to ensure reliable and reproducible results.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Experimental Design for Signaling Studies Using a Selective JAK1 Inhibitor
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2][3] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5][6] These activated STATs then translocate to the nucleus to regulate gene transcription, which is crucial for processes like immunity, cell proliferation, and inflammation.[2][3][6]
JAK1, in particular, is associated with the signaling of numerous pro-inflammatory cytokines, including those that use the common gamma chain (γc) receptor (e.g., IL-4, IL-15) and the gp130 receptor subunit (e.g., IL-6).[7] Its critical role in mediating these pathways has made it a significant therapeutic target for autoimmune diseases and cancer.[2][8][9] Selective JAK1 inhibitors are designed to specifically block this pathway, thereby reducing inflammation and modulating the immune response with potentially fewer side effects than broader-spectrum JAK inhibitors.[4][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for signaling studies using a representative selective JAK1 inhibitor. While the specific compound "Jak1-IN-4" is not extensively documented in publicly available literature, the following protocols and data are based on established methodologies for characterizing selective JAK1 inhibitors.
Mechanism of Action
Selective JAK1 inhibitors are small molecules that typically function as ATP-competitive inhibitors.[8] They bind to the ATP-binding site within the kinase domain of the JAK1 enzyme.[8] This action prevents the autophosphorylation and activation of JAK1, which in turn blocks the subsequent phosphorylation of its associated cytokine receptors and downstream STAT proteins.[4][5] The interruption of this cascade prevents STAT dimerization and translocation to the nucleus, ultimately inhibiting the transcription of target inflammatory genes.[5]
Quantitative Data: Selectivity Profile of JAK Inhibitors
The selectivity of a JAK inhibitor is a critical parameter, defined by its half-maximal inhibitory concentration (IC50) against different JAK family members. A highly selective JAK1 inhibitor will have a significantly lower IC50 value for JAK1 compared to JAK2, JAK3, and TYK2. The table below presents representative IC50 data for several known JAK inhibitors to illustrate the concept of selectivity.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Selectivity (Fold vs. JAK1) |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | JAK2: ~28x, JAK3: >345x, TYK2: ~43x |
| Filgotinib | 10 | 28 | 810 | 116 | JAK2: 2.8x, JAK3: 81x, TYK2: 11.6x |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK2: ~1x, JAK3: >68x, TYK2: ~9x |
Note: Data compiled from in vitro kinase assays. Values can vary based on experimental conditions.[8][10]
Visualizing the JAK1/STAT Signaling Pathway
The following diagram illustrates the canonical JAK1/STAT signaling pathway and the point of intervention for a selective JAK1 inhibitor.
Experimental Design & Protocols
A tiered approach is recommended to characterize the effects of a selective JAK1 inhibitor, starting from direct enzyme inhibition and moving to cellular and functional outcomes.
Protocol 1: In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of the compound on purified JAK1 enzyme activity.
Objective: To calculate the IC50 value of the test compound against recombinant human JAK1.
Materials:
-
Recombinant active JAK1 enzyme.[11]
-
Kinase substrate (e.g., a peptide like GEEPLYWSFPAKKK).[11]
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit.
-
Kinase reaction buffer (e.g., 100mM Tris-HCl pH 7.5, 1mM EDTA).[11]
-
Test inhibitor (this compound) serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Scintillation counter or luminometer.
Procedure (Radiometric Assay Example):
-
Prepare Reagents:
-
Assay Setup:
-
Add 5 µL of 5x reaction buffer to each well of a 96-well plate.[11]
-
Add 2.5 µL of the substrate solution.[11]
-
Add 1 µL of the serially diluted test inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of the diluted active JAK1 enzyme to initiate the pre-incubation. Mix gently.
-
Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Stop Reaction and Measure:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of JAK1/STAT3 Phosphorylation
This cell-based assay validates that the inhibitor can block the JAK1 signaling pathway within a cellular context.
Objective: To measure the dose-dependent inhibition of cytokine-induced STAT3 phosphorylation by the test compound.
Materials:
-
A relevant cell line (e.g., H1975, H292 lung cancer cells, or immune cells like CTLL-2).[12][13]
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Interleukin-6 (IL-6) or Interferon-alpha (IFN-α)).[14][15]
-
Test inhibitor (this compound).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.
-
Primary antibodies: anti-p-JAK1 (Tyr1034/1035), anti-total JAK1, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-Actin (loading control).[13][15][16]
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with serially diluted concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.[15] Include an unstimulated, untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.[17]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.[13]
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with 5% w/v BSA or non-fat milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, diluted 1:1000) overnight at 4°C with gentle shaking.[12]
-
-
Detection:
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total STAT3 and β-Actin to ensure equal loading.
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Plot the normalized p-STAT3 levels against the inhibitor concentration to demonstrate dose-dependent inhibition.
-
Protocol 3: Cell Proliferation Assay
This protocol assesses the functional consequence of JAK1 inhibition on cell growth, which is often dependent on cytokine signaling.
Objective: To determine the effect of the test compound on the proliferation of a cytokine-dependent cell line.
Materials:
-
Cytokine-dependent cell line (e.g., BaF3, CTLL-2).[12]
-
Cell culture medium with the required cytokine for growth.
-
Test inhibitor (this compound).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Measurement of Proliferation:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The systematic evaluation of a selective JAK1 inhibitor using biochemical, cellular, and functional assays provides a comprehensive understanding of its potency, mechanism of action, and therapeutic potential. The protocols outlined here serve as a robust framework for researchers to characterize novel JAK1 inhibitors and investigate their role in modulating JAK1-STAT signaling pathways. Accurate and detailed experimental design is paramount for the successful development of targeted therapies for inflammatory and autoimmune disorders.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK1 Analysis - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-Jak1 (Tyr1034/1035) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Jak1 (6G4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Jak1-IN-4 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2][3] They play a pivotal role in the JAK-STAT signaling pathway, which regulates a wide array of cellular processes including immune responses, inflammation, and hematopoiesis.[1][2][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAK kinases attractive therapeutic targets.[2] Jak1-IN-4 is a selective inhibitor of JAK1, demonstrating potential for the targeted therapy of diseases driven by aberrant JAK1 signaling. This document provides a comprehensive guide to performing a kinase activity assay for this compound, including an overview of common assay technologies, a detailed experimental protocol, and data presentation guidelines.
Mechanism of Action of JAK1 Inhibition
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[1][4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1][5] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] Recruited STATs are subsequently phosphorylated by the activated JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[1][4][5]
This compound, as a JAK1 inhibitor, exerts its effect by competing with ATP for the ATP-binding site within the catalytic domain of the JAK1 enzyme.[1] This competitive inhibition prevents the autophosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of STAT proteins and interrupting the entire signaling cascade.[4] This leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.[4]
Overview of Common Kinase Assay Technologies
Several robust and high-throughput compatible technologies are available for measuring kinase activity and inhibitor potency. The choice of assay technology depends on factors such as the specific experimental goals, available instrumentation, and desired throughput.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. The ADP-Glo™ assay, for instance, is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity.[6][7][8][9]
-
Fluorescence-Based Assays (e.g., HTRF®, LanthaScreen™): Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ are TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assays. These assays typically use a labeled antibody that specifically recognizes the phosphorylated substrate. The binding of the antibody to the phosphorylated substrate brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the extent of substrate phosphorylation and thus, the kinase activity.[10][11][12]
-
Fluorescence Polarization (FP) Assays (e.g., Transcreener® ADP²): The Transcreener® ADP² assay is a competitive immunoassay for ADP. In this format, ADP produced by the kinase reaction competes with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody. As more ADP is produced by the kinase, less tracer binds to the antibody, leading to a decrease in fluorescence polarization. This change in polarization is used to quantify kinase activity.[13]
-
Radiometric Assays: This traditional method involves the use of radiolabeled ATP (γ-³²P-ATP). The kinase transfers the radiolabeled phosphate group to the substrate. The phosphorylated substrate is then separated from the unreacted ATP, and the amount of incorporated radioactivity is measured, which directly correlates with the kinase activity.[14] While highly sensitive and direct, this method requires handling of radioactive materials and is less amenable to high-throughput screening.
Data Presentation
Quantitative data for this compound and other relevant inhibitors should be summarized in a clear and structured table to facilitate comparison.
| Compound | Target Kinase | IC50 (nM) | Assay Technology |
| This compound | JAK1 | 85 | Not Specified |
| JAK2 | 12,800 | Not Specified | |
| JAK3 | >30,000 | Not Specified | |
| Tofacitinib | JAK1 | 194.9 (example) | HTRF |
Note: The IC50 values for this compound are as reported by the supplier. The Tofacitinib IC50 is an example from a study and may vary based on assay conditions.[10]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a generic biochemical JAK1 kinase activity assay using a luminescence-based ADP detection method (e.g., ADP-Glo™). This protocol is a general guideline and may require optimization for specific experimental conditions and for use with this compound.
Materials and Reagents
-
Recombinant human JAK1 enzyme
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
Dithiothreitol (DTT)
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Workflow for the this compound kinase activity assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare the kinase assay buffer with fresh DTT (final concentration 1-10 mM). Keep on ice.[15]
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Kₘ for ATP, if known. A common starting concentration is 10 µM.[13]
-
Substrate Solution: Prepare a stock solution of the peptide substrate (e.g., IRS1-tide) in water or an appropriate buffer. A typical final concentration is 10 µM.[13]
-
JAK1 Enzyme: Thaw the recombinant JAK1 enzyme on ice. Dilute the enzyme to the desired working concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined experimentally to ensure the reaction is in the linear range. A starting concentration of around 5 ng/µL can be used.[15] Avoid repeated freeze-thaw cycles.
-
This compound Inhibitor: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor at a concentration 10-fold higher than the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
2. Assay Plate Setup (96-well format):
-
Master Mix: Prepare a master mix containing the 5x Kinase Assay Buffer, ATP, and peptide substrate.[6]
-
Inhibitor/Control Wells:
-
To the "Test Inhibitor" wells, add 5 µL of the diluted this compound solution.
-
To the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells, add 5 µL of the inhibitor buffer (containing the same concentration of DMSO as the inhibitor wells).[15]
-
-
Enzyme/Buffer Addition:
3. Kinase Reaction:
-
Initiate Reaction: Add the master mix (containing ATP and substrate) to all wells to start the kinase reaction. The final reaction volume is typically 50 µL.[15]
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.[13][15] The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
4. Signal Detection (using ADP-Glo™ as an example):
-
Stop Reaction: After the incubation period, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6][17]
-
Generate Luminescence: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the substrate for luciferase to produce light. Incubate at room temperature for 30-60 minutes.[6][17]
-
Read Plate: Measure the luminescence using a plate reader.
5. Data Analysis:
-
Blank Subtraction: Subtract the average luminescence signal from the "Blank" wells from all other readings.
-
Percent Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagram
Caption: JAK-STAT pathway and the inhibitory action of this compound.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. JAK1 Kinase Enzyme System [promega.jp]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. eastport.cz [eastport.cz]
- 10. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Enzymatic Characterization of Wild-Type and Mutant Janus Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. ulab360.com [ulab360.com]
Application of a Selective JAK1 Inhibitor in a Murine Collagen-Induced Arthritis Model
For research use only. Not for use in diagnostic procedures.
Introduction
Collagen-induced arthritis (CIA) in mice is a widely utilized and well-established animal model for studying the pathophysiology of human rheumatoid arthritis (RA) and for evaluating novel therapeutic agents. This model recapitulates key features of RA, including synovitis, cartilage degradation, and bone erosion. The Janus kinase (JAK) signaling pathway, particularly JAK1, plays a pivotal role in mediating the inflammatory processes central to RA pathogenesis. JAK1 is involved in the signal transduction of numerous pro-inflammatory cytokines, such as IL-6 and IFN-γ. Consequently, selective inhibition of JAK1 presents a promising therapeutic strategy for the treatment of RA.
These application notes provide a detailed protocol for the use of a selective JAK1 inhibitor in a murine CIA model. Due to the limited availability of public data on "Jak1-IN-4" in this specific model, we will utilize data from a representative selective JAK1 inhibitor, LW402 , to illustrate the experimental workflow and expected outcomes.[1] This document is intended for researchers, scientists, and drug development professionals.
Signaling Pathway
The JAK1/STAT signaling cascade is integral to the inflammatory response in rheumatoid arthritis. Upon binding of pro-inflammatory cytokines like IL-6 to their receptors, JAK1 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. Selective JAK1 inhibitors block this cascade, thereby reducing the inflammatory response.
Caption: JAK1/STAT Signaling Pathway in Arthritis and Point of Inhibition.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis in genetically susceptible DBA/1J mice.[2]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor the mice daily for the onset of clinical signs of arthritis, which typically appear between days 24 and 28.
-
Record body weight and clinical arthritis scores 2-3 times per week.
-
Administration of Selective JAK1 Inhibitor
Materials:
-
Selective JAK1 Inhibitor (e.g., LW402)
-
Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Dosing: Based on preclinical studies with the representative inhibitor LW402, treatment can be initiated upon the onset of disease (e.g., day 26).[1][3]
-
Preparation: Prepare a suspension of the JAK1 inhibitor in the vehicle at the desired concentrations (e.g., 50, 100, and 200 mg/kg for LW402).[1]
-
Administration: Administer the compound or vehicle orally via gavage twice daily (BID).[1]
Assessment of Arthritis Severity
Clinical Scoring:
-
Score each paw based on the following scale:[2]
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
Paw Swelling:
-
Measure the thickness of the affected hind paws using a digital caliper.
-
The change in paw thickness is calculated by subtracting the initial measurement from the measurement at each time point.
Cytokine Analysis
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture and process to obtain serum.
-
Harvest synovial tissue from the joints.
Analysis:
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
Alternatively, cytokine levels in synovial tissue can be assessed by homogenizing the tissue and performing ELISA or by immunohistochemistry on tissue sections.[4]
Data Presentation
The following tables summarize the expected quantitative data from the application of a selective JAK1 inhibitor (using LW402 as a representative) in a murine CIA model.
Table 1: Effect of a Selective JAK1 Inhibitor on Clinical Arthritis Score [1]
| Treatment Group | Day 26 (Baseline) | Day 29 | Day 32 | Day 35 |
| Vehicle | 1.5 ± 0.5 | 4.0 ± 0.8 | 7.5 ± 1.2 | 10.0 ± 1.5 |
| LW402 (50 mg/kg BID) | 1.6 ± 0.4 | 2.5 ± 0.6 | 4.0 ± 0.9 | 5.5 ± 1.1 |
| LW402 (100 mg/kg BID) | 1.5 ± 0.5 | 2.2 ± 0.5 | 3.5 ± 0.8 | 4.8 ± 1.0 |
| LW402 (200 mg/kg BID) | 1.6 ± 0.4 | 2.0 ± 0.5 | 3.2 ± 0.7 | 4.5 ± 0.9 |
| Data are presented as Mean ± SEM. p < 0.05 compared to vehicle. Data is illustrative based on published findings for LW402. |
Table 2: Effect of a Selective JAK1 Inhibitor on Paw Thickness [1]
| Treatment Group | Change in Paw Thickness (mm) at Day 35 |
| Vehicle | 1.2 ± 0.2 |
| LW402 (50 mg/kg BID) | 0.6 ± 0.1 |
| LW402 (100 mg/kg BID) | 0.5 ± 0.1 |
| LW402 (200 mg/kg BID) | 0.4 ± 0.1 |
| Data are presented as Mean ± SEM. p < 0.05 compared to vehicle. Data is illustrative based on published findings for LW402. |
Table 3: Effect of a Selective JAK1 Inhibitor on Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Naive Control | 15 ± 5 | 20 ± 8 |
| Vehicle | 150 ± 25 | 200 ± 30 |
| Selective JAK1 Inhibitor | 70 ± 15 | 90 ± 20 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to vehicle. Data is hypothetical and for illustrative purposes, as specific data for the impact of LW402 on these cytokines in CIA was not available in the cited source. |
Experimental Workflow
Caption: Experimental Workflow for Evaluating a JAK1 Inhibitor in CIA.
References
- 1. dovepress.com [dovepress.com]
- 2. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Jak1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-4 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines that regulate immune cell development, differentiation, and function.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK1 a key therapeutic target.[1][4][5]
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The described methods enable researchers to immunophenotype various immune cell subsets, assess the inhibition of JAK1-mediated STAT phosphorylation, and measure the impact on intracellular cytokine production.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This leads to the trans-phosphorylation and activation of JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[3] this compound, by selectively inhibiting JAK1, blocks these downstream signaling events.
Data Presentation: Effects of a Selective JAK1 Inhibitor on Immune Cells
The following tables summarize representative quantitative data on the effects of a selective JAK1 inhibitor on various immune cell populations as measured by flow cytometry.
Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation by a Selective JAK1 Inhibitor
| Cell Type | Cytokine Stimulant | Phospho-STAT Target | Representative IC50 (nM) | Reference |
| CD4+ T Cells | IL-6 | pSTAT3 | 50 - 150 | [4] |
| CD4+ T Cells | IL-2 | pSTAT5 | 10 - 50 | [6] |
| CD8+ T Cells | IFN-α | pSTAT1 | 5 - 20 | [7] |
| B Cells | IL-21 | pSTAT3 | 100 - 300 | [4] |
| Monocytes | IFN-α | pSTAT1 | 10 - 40 | [7] |
| Monocytes | IL-6 | pSTAT3 | 70 - 200 | [4] |
IC50 values are representative and can vary based on experimental conditions.
Table 2: Effect of a Selective JAK1 Inhibitor on Immune Cell Subsets
| Cell Population | Treatment Condition | Parameter Measured | Observed Effect | Reference |
| Naïve B Cells (in vitro) | CpG + Selective JAK1 Inhibitor | % of Total B Cells | Dose-dependent decrease | [8] |
| Switched Memory B Cells (in vitro) | CpG + Selective JAK1 Inhibitor | % of Total B Cells | Profound dose-dependent reduction | [8] |
| Plasmablasts (in vitro) | R848 + IL-2 + IL-21 + Selective JAK1 Inhibitor | % of B Cells | Significant reduction | [9] |
| Th1 Cells (in vitro differentiation) | Anti-CD3/CD28 + IL-12 + Selective JAK1 Inhibitor | % IFN-γ+ of CD4+ T cells | Significant reduction | [10] |
| Th17 Cells (in vitro differentiation) | Anti-CD3/CD28 + TGF-β + IL-6 + Selective JAK1 Inhibitor | % IL-17A+ of CD4+ T cells | Significant reduction | [10] |
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs
This protocol is designed to identify and quantify different immune cell subsets in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.[11][12][13]
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Human Fc Block
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
This compound
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Add this compound at the desired concentrations and incubate for the specified time (e.g., 1-24 hours) at 37°C, 5% CO2.
-
Cell Harvesting and Staining: a. Harvest cells and wash with cold FACS buffer. b. Resuspend cells in 100 µL of FACS buffer. c. Add Human Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding. d. Add the pre-titrated antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of FACS buffer. f. If using a non-fixable viability dye, add it just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, typically before surface staining.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Analyze the data to quantify the frequencies of different immune cell populations.
Protocol 2: Phospho-STAT Flow Cytometry in Whole Blood
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets within a whole blood sample.[7][14]
Materials:
-
Freshly collected whole blood (e.g., in sodium heparin tubes)
-
This compound
-
Cytokines (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5)
-
Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
Procedure:
-
Inhibitor Pre-incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add this compound at various concentrations and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each tube to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation and Lysis: Immediately after stimulation, add pre-warmed Lyse/Fix Buffer to each tube to fix the cells and lyse red blood cells. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: a. Wash the cells with FACS buffer. b. Add the antibody cocktail containing surface markers and the phospho-STAT antibody. c. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells twice with FACS buffer, resuspend in 300-500 µL of FACS buffer, and acquire on a flow cytometer.
-
Data Analysis: Gate on the immune cell populations of interest (e.g., CD4+ T cells, B cells, monocytes) and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition relative to the cytokine-stimulated control without the inhibitor.
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokine production in immune cells after treatment with this compound.[15][16][17]
Materials:
-
PBMCs or isolated immune cell subsets
-
This compound
-
Cell stimulation reagents (e.g., PMA and Ionomycin, or specific antigens)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A, anti-TNF-α)
Procedure:
-
Cell Culture and Treatment: Culture PBMCs or isolated immune cells in the presence of this compound for the desired duration.
-
Cell Stimulation: Add cell stimulation reagents (e.g., PMA/Ionomycin) and a protein transport inhibitor to the cell cultures. Incubate for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining: Harvest the cells, wash, and perform surface marker staining as described in Protocol 1.
-
Fixation and Permeabilization: a. After surface staining, wash the cells and resuspend them in a fixation buffer. Incubate for 20 minutes at room temperature. b. Wash the cells and resuspend in a permeabilization buffer. Incubate for 10-15 minutes at room temperature.
-
Intracellular Staining: a. Add the pre-titrated intracellular cytokine antibodies to the permeabilized cells. b. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer, then once with FACS buffer. Resuspend in FACS buffer and acquire on a flow cytometer.
-
Data Analysis: Gate on the specific T cell subsets (e.g., CD4+ or CD8+) and determine the percentage of cells expressing the cytokine of interest.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the immunological effects of the JAK1 inhibitor, this compound. By employing multiparametric flow cytometry, researchers can gain detailed insights into how this compound modulates immune cell phenotypes, intracellular signaling pathways, and effector functions. This information is crucial for the preclinical and clinical development of this compound and other immunomodulatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of JAK1 Primes STAT5-Driven Human Leukemia Cells for ATRA-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo effect of JAK inhibition on JAK-STAT1 pathway hyperactivation in patients with dominant-negative STAT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affecting the effectors: JAK inhibitors modulation of immune cell numbers and functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 9. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cross-platform immunophenotyping of human peripheral blood mononuclear cells with four high-dimensional flow cytometry panels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 13. kumc.edu [kumc.edu]
- 14. Baseline JAK phosphorylation profile of peripheral blood leukocytes, studied by whole blood phosphospecific flow cytometry, is associated with 1-year treatment response in early rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Utilizing a Selective JAK1 Inhibitor for T-Cell Activation and Differentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Jak1-IN-4" is not widely available in published scientific literature. The following application notes, protocols, and data are based on the established mechanism of selective Janus Kinase 1 (JAK1) inhibitors and data synthesized from studies of analogous compounds such as ABT 317 and Upadacitinib. These guidelines are intended to serve as a comprehensive resource for studying T-cell biology using a selective JAK1 inhibitor.
Introduction
The Janus Kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a wide array of cytokine and growth factor signals.[1][2] These signals are fundamental to the regulation of immune cell development, activation, and differentiation. Specifically, JAK1 is a key signaling node for numerous cytokines essential for T-cell function, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, and IL-21, as well as interferons (IFNs) and the IL-6 family of cytokines.[3][4]
Selective inhibition of JAK1 provides a powerful tool to dissect the specific roles of these signaling pathways in T-lymphocyte biology. A selective JAK1 inhibitor can be used to probe the mechanisms underlying T-cell activation, proliferation, and the differentiation of naive CD4+ T-cells into distinct effector (Th1, Th2, Th17) and regulatory (Treg) lineages. Understanding these processes is vital for the development of novel therapeutics for autoimmune diseases, inflammatory disorders, and cancer.
Mechanism of Action: JAK1 in T-Cell Signaling
Cytokine binding to its cognate receptor on the T-cell surface initiates the recruitment and activation of receptor-associated JAKs.[5] JAK1 pairs with other JAK family members (JAK2, JAK3, or TYK2) to transduce signals for a variety of critical cytokines. The activated JAKs phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to act as transcription factors, modulating the expression of genes that drive T-cell fate and function.[5]
A selective JAK1 inhibitor functions as an ATP-competitive agent, binding to the kinase domain of JAK1 and preventing the phosphorylation and activation of downstream STAT proteins. This blockade effectively interrupts the signaling cascade initiated by specific cytokines, thereby inhibiting the cellular responses they mediate.
Data Summary: Effects of Selective JAK1 Inhibition on T-Cell Differentiation
The differentiation of naive CD4+ T-cells is governed by the specific cytokine milieu, which activates distinct JAK-STAT pathways. Selective JAK1 inhibition is expected to impact these lineages differently. The table below summarizes the key cytokines, signaling pathways, and the reported effects of various selective JAK1 or related inhibitors on T-helper cell differentiation.
| T-Cell Subset | Key Cytokines | Primary Signaling Pathway | Expected Effect of Selective JAK1 Inhibition | Reference |
| Th1 | IFN-γ, IL-12 | JAK1/JAK2 -> STAT1TYK2/JAK2 -> STAT4 | Inhibition of differentiation. Reduced IFN-γ production. | [6][7][8] |
| Th2 | IL-4, IL-2 | JAK1/JAK3 -> STAT6JAK1/JAK3 -> STAT5 | Strong inhibition of differentiation. Reduced IL-4 and IL-13 production. | [6][9] |
| Th17 | IL-6, IL-21, IL-23 | JAK1/JAK2/TYK2 -> STAT3 | Strong inhibition of differentiation. Reduced IL-17 production. | [6][8][10] |
| Treg | IL-2, TGF-β | JAK1/JAK3 -> STAT5 | Impaired stability and function due to blockade of IL-2 signaling, potentially reducing Foxp3 expression. | [11][12] |
Experimental Protocols
The following are generalized protocols that can be adapted for use with a selective JAK1 inhibitor to study T-cell differentiation and signaling.
Protocol: In Vitro Differentiation of Murine Naive CD4+ T-Cells
This protocol describes the differentiation of naive CD4+ T-cells into Th1, Th2, Th17, and induced Treg (iTreg) subsets in the presence of a JAK1 inhibitor.
Workflow Diagram:
Materials:
-
Naive CD4+ T-cell isolation kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS, 2-ME, L-glutamine, Pen/Strep
-
96-well flat-bottom plates
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Selective JAK1 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Recombinant murine cytokines and neutralizing antibodies (see table below)
-
Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A) for intracellular staining
-
Flow cytometry staining buffers, antibodies, and instrument
Polarizing Conditions:
| Subset | Cytokines & Antibodies |
| Th1 | IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL) |
| Th2 | IL-4 (20 ng/mL), IL-2 (20 U/mL), anti-IFN-γ (10 µg/mL) |
| Th17 | TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL) |
| iTreg | TGF-β (5 ng/mL), IL-2 (100 U/mL) |
Procedure:
-
Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3ε antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash plates 3x with sterile PBS before use.
-
Resuspend naive T-cells to 1x10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension per well (1x10⁵ cells/well).
-
Prepare serial dilutions of the JAK1 inhibitor and vehicle control. Add the desired final concentration to the wells.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL final concentration).
-
Add the appropriate cytokine/antibody cocktail for each polarizing condition.
-
Incubate the plate at 37°C, 5% CO₂ for 3-5 days.
-
For analysis:
-
Flow Cytometry (Intracellular Cytokine): On the final day, restimulate cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL). Harvest, surface stain for CD4, then fix, permeabilize, and stain for intracellular cytokines (IFN-γ, IL-4, IL-17) or transcription factors (T-bet, GATA3, RORγt, Foxp3).
-
ELISA: Collect supernatant before restimulation to measure secreted cytokines.
-
Protocol: Analysis of STAT Phosphorylation by Flow Cytometry
This protocol is for assessing the direct inhibitory effect of a JAK1 inhibitor on cytokine-induced STAT phosphorylation in T-cells.
Materials:
-
Isolated CD4+ T-cells or a T-cell line
-
RPMI-1640 with 1% FBS
-
Selective JAK1 inhibitor and vehicle control
-
Recombinant cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ)
-
Phosflow buffers (e.g., BD Cytofix/Phosflow Perm Buffer III)
-
Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, pSTAT6
Procedure:
-
Isolate T-cells and rest them in low-serum media (1% FBS) for 2-4 hours at 37°C.
-
Aliquot approximately 0.5-1x10⁶ cells per tube.
-
Add the JAK1 inhibitor or vehicle control at the desired concentrations. Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding a pre-warmed cytokine solution (e.g., IL-2 at 100 U/mL, IFN-γ at 50 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Cytofix buffer. Incubate for 10 minutes at 37°C.
-
Pellet the cells and wash.
-
Permeabilize the cells by resuspending in ice-cold Perm Buffer III and incubating on ice for 30 minutes.
-
Wash cells thoroughly with staining buffer (e.g., PBS + 2% FBS).
-
Stain with the appropriate anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.
-
Wash and resuspend cells for analysis on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the inhibitor-treated samples relative to the vehicle-treated, cytokine-stimulated control.
T-Cell Differentiation Signaling Pathways and JAK1's Role
The differentiation into specific T-helper subsets is dictated by cytokines that activate unique JAK-STAT combinations. JAK1 is a central component in the signaling pathways for cytokines that drive Th2, Th17, and Treg development, and contributes to Th1 responses.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modeling of JAK1 mutations in T-cell acute lymphoblastic leukemia reveals a second contact site between pseudokinase and kinase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the JAK/STAT Signaling Pathway in Regulatory T Cells Reveals a Very Dynamic Regulation of Foxp3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Jak1-IN-4 Treatment for Targeting JAK1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two common methods for inhibiting Janus kinase 1 (JAK1) function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct enzymatic inhibition with the small molecule Jak1-IN-4. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in drug discovery and signal transduction research.
Introduction to JAK1 Inhibition Strategies
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1] Dysregulation of this pathway, often involving JAK1, is implicated in various inflammatory diseases and cancers.[2] Consequently, targeting JAK1 is a key therapeutic strategy. Researchers primarily employ two distinct methods to probe and inhibit JAK1 function: genetic knockdown using shRNA and pharmacological inhibition with small molecules like this compound.
-
Lentiviral shRNA Knockdown: This genetic approach utilizes a viral vector to introduce an shRNA sequence into cells, leading to the degradation of JAK1 mRNA and subsequent reduction of JAK1 protein expression.[3] This method offers long-term, stable suppression of the target protein.
-
This compound Treatment: This chemical approach involves the use of a small molecule inhibitor that directly binds to the JAK1 enzyme, blocking its kinase activity.[4] This method provides acute and reversible inhibition of protein function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each method, allowing for a direct comparison of their efficacy and specificity.
Table 1: Lentiviral shRNA Knockdown Efficiency of JAK1
| shRNA Construct | Target Gene | Cell Line | Knockdown Efficiency (%) | Reference |
| shJAK1_#1 | Murine Jak1 | Osteoblasts | >80% (protein) | [5] |
| shJAK1_#2 | Murine Jak1 | Osteoblasts | >80% (protein) | [5] |
| siHJ1D8 | Human JAK1 | PC3-JAK3-GFP | 96% (protein) | [6] |
| siHJ1D2 | Human JAK1 | PC3-JAK3-GFP | 96% (protein) | [6] |
Note: Data for siRNA is included to provide context on RNAi efficiency, as direct shRNA efficiency data can be variable and dependent on the specific sequence and experimental conditions.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Comments |
| IC50 (JAK1) | 85 nM | N/A (Biochemical Assay) | Demonstrates high potency for JAK1 enzyme. |
| IC50 (JAK2) | 12.8 µM | N/A (Biochemical Assay) | ~150-fold selectivity for JAK1 over JAK2. |
| IC50 (JAK3) | >30 µM | N/A (Biochemical Assay) | High selectivity for JAK1 over JAK3. |
| IC50 (pSTAT3) | 227 nM | NCI-H1975 | Functional inhibition of downstream signaling. |
Table 3: Comparative Overview of Methodological Attributes
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing | Competitive inhibition of kinase activity |
| Effect | Depletion of total protein | Inhibition of protein function |
| Onset of Action | Slow (days) | Rapid (minutes to hours) |
| Duration | Stable, long-term | Transient, reversible |
| Specificity | Potential for off-target effects | Potential for off-target kinase inhibition |
| Delivery | Viral transduction | Direct addition to media |
| Dose-Response | Dependent on MOI and transduction efficiency | Concentration-dependent |
| Scaffolding Function | Lost upon protein depletion | Potentially preserved |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding.
Caption: The canonical JAK1-STAT signaling cascade.
Caption: Experimental workflow for JAK1 knockdown.
Caption: Inhibition of JAK1 kinase activity by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving lentiviral shRNA knockdown of JAK1 and treatment with this compound.
Protocol 1: Lentiviral shRNA Production and Transduction for JAK1 Knockdown
Materials:
-
Lentiviral vector containing shRNA targeting JAK1 (and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Target cells for transduction
-
Polybrene
-
Puromycin (for selection)
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection
-
In Tube A, mix the lentiviral shRNA vector and packaging plasmids in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 4: Viral Harvest
-
After 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
Day 5: Transduction of Target Cells
-
Plate target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the culture medium and add fresh medium containing the desired amount of viral supernatant and Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
Day 6 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Continue to select for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are eliminated.
-
Expand the stable cell line for downstream experiments.
Protocol 2: this compound Treatment of Cultured Cells
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Target cells
-
Complete cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Plate target cells in the desired format (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency.
-
Prepare working solutions of this compound by diluting the 10 mM stock in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour, 24 hours, 48 hours) at 37°C in a CO2 incubator.
-
Proceed with downstream assays such as Western blotting or cell viability assays.
Protocol 3: Western Blotting for JAK1 and Phospho-STAT3
Materials:
-
Cell lysates from shRNA knockdown or this compound treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells with RIPA buffer, quantify protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with shRNA or this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
After the desired incubation period with shRNA expression or this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (non-targeting shRNA or vehicle-treated) cells.
Conclusion
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic siRNAs Targeting the JAK/STAT Signalling Pathway in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak1-IN-4 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes, particularly JAK1, plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are critical in immunity, inflammation, and oncogenesis.[1][2][3] The JAK-STAT signaling pathway is a key cascade that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[1][5] Jak1-IN-4 is a potent and highly selective inhibitor of JAK1, making it a valuable tool for investigating the role of JAK1-mediated signaling in complex biological systems.[6][7][8]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research as they more accurately recapitulate the in vivo microenvironment compared to traditional 2D cell culture.[9][10] These models offer a more physiologically relevant context for studying disease pathology and for preclinical drug screening.[11][12] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to study its effects on cell viability, spheroid/organoid formation, and downstream signaling pathways.
This compound: A Selective JAK1 Inhibitor
This compound demonstrates high selectivity for JAK1 over other members of the JAK family. This specificity allows for the targeted investigation of JAK1-dependent signaling pathways.
| Property | Value | Reference |
| CAS Number | 2091134-35-7 | [6] |
| Molecular Formula | C₂₆H₃₂FN₉O₂ | [7] |
| Molecular Weight | 521.59 g/mol | [6] |
| IC₅₀ (JAK1) | 85 nM | [6][7][8] |
| IC₅₀ (JAK2) | 12.8 µM | [6][7][8] |
| IC₅₀ (JAK3) | >30 µM | [6][7][8] |
| IC₅₀ (STAT3 Phosphorylation) | 227 nM (in NCI-H1975 cells) | [6][8] |
The JAK1-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the recruitment and activation of associated JAKs.[13] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[2][13] this compound specifically inhibits the kinase activity of JAK1, thereby blocking this signaling cascade.[3]
Figure 1: Simplified diagram of the JAK1-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in 3D cell culture models. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in complete medium to the desired concentration (e.g., 1,000-5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Spheroid Viability:
-
Monitor spheroid size and morphology using a microscope.
-
At the end of the treatment period, assess cell viability using a 3D-compatible assay according to the manufacturer's instructions.
-
Figure 2: Experimental workflow for spheroid formation and treatment with this compound.
Protocol 2: Organoid Culture and this compound Treatment
This protocol provides a general framework for treating patient-derived or stem cell-derived organoids with this compound.
Materials:
-
Established organoid culture (e.g., intestinal, pancreatic)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
This compound (dissolved in DMSO)
-
Cell recovery solution
-
PBS
Procedure:
-
Organoid Passaging and Seeding:
-
Mechanically or enzymatically dissociate established organoids into small fragments.
-
Resuspend the fragments in the basement membrane matrix.
-
Plate droplets of the organoid-matrix suspension into a pre-warmed culture plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Add organoid culture medium to each well.
-
Culture for 4-7 days to allow for organoid growth.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in the organoid culture medium.
-
Replace the existing medium with the medium containing this compound or a vehicle control.
-
Incubate for the desired treatment period, refreshing the medium with the inhibitor every 2-3 days.
-
-
Analysis of Organoids:
-
Monitor organoid morphology and growth by brightfield microscopy.
-
For downstream analysis (e.g., Western blot, qPCR), harvest the organoids by dissolving the basement membrane matrix using a cell recovery solution.
-
Wash the organoids with cold PBS before proceeding with lysis or fixation.
-
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
This protocol can be used to assess the inhibitory effect of this compound on the JAK1-STAT3 signaling axis in 3D cell culture models.
Materials:
-
Treated and control spheroids or organoids
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest spheroids or organoids and wash with cold PBS.
-
Lyse the samples in RIPA buffer on ice for 30 minutes.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Effect of this compound on Spheroid Viability
| Treatment Group | Concentration (µM) | Mean Spheroid Diameter (µm) ± SD | Relative Viability (%) ± SD |
| Vehicle Control (DMSO) | 0 | 512 ± 25 | 100 ± 5.2 |
| This compound | 0.1 | 488 ± 31 | 92 ± 6.1 |
| This compound | 1 | 357 ± 28 | 65 ± 4.8 |
| This compound | 10 | 215 ± 19 | 31 ± 3.5 |
Table 2: Hypothetical Quantification of p-STAT3/Total STAT3 Ratio by Western Blot
| Treatment Group | Concentration (µM) | p-STAT3/Total STAT3 Ratio (Normalized to Control) |
| Vehicle Control (DMSO) | 0 | 1.00 |
| This compound | 0.1 | 0.78 |
| This compound | 1 | 0.35 |
| This compound | 10 | 0.08 |
Conclusion
This compound is a valuable chemical probe for dissecting the role of JAK1 in various biological processes within the physiologically relevant context of 3D cell culture models. The protocols and information provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the therapeutic potential of selective JAK1 inhibition. As with any experimental system, optimization of cell densities, inhibitor concentrations, and treatment durations will be critical for obtaining robust and reproducible data.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 3. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marketresearch.com [marketresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. adooq.com [adooq.com]
- 9. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D cell culture models in research: applications to lung cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer Spheroids and Organoids as Novel Tools for Research and Therapy: State of the Art and Challenges to Guide Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Live-Cell Imaging with Jak1-IN-4 to Monitor Signaling Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1, plays a pivotal role in cytokine signaling pathways that are crucial for immunity, inflammation, and cell growth.[1][2] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer, making JAK1 a significant target for therapeutic intervention.[2][3] Live-cell imaging provides a powerful tool to study the dynamic nature of cellular signaling events in real-time, offering insights into the mechanism of action of targeted inhibitors.[4]
This document provides detailed application notes and protocols for utilizing Jak1-IN-4, a potent and selective JAK1 inhibitor, to monitor the dynamics of JAK1 signaling in live cells. While this compound is not inherently fluorescent, its high selectivity allows for precise perturbation of the JAK1 signaling cascade. The downstream effects of this inhibition can be visualized and quantified using various live-cell imaging techniques with fluorescent biosensors. This approach enables researchers to dissect the intricate spatiotemporal regulation of JAK1 signaling and to characterize the cellular response to its inhibition.
This compound: A Selective JAK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JAK1 over other JAK family members. This selectivity is crucial for attributing observed cellular effects directly to the inhibition of JAK1.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C26H32FN9O | [5] |
| Molecular Weight | 521.59 g/mol | [5] |
| IC50 (JAK1) | 85 nM | [5] |
| IC50 (JAK2) | 12.8 µM | [5] |
| IC50 (JAK3) | >30 µM | [5] |
| IC50 (STAT3 Phosphorylation in NCI-H1975 cells) | 227 nM | [5] |
Visualizing JAK1 Signaling Dynamics
The following diagram illustrates the canonical JAK/STAT signaling pathway, which is initiated by cytokine binding to its receptor and leads to the activation of downstream signaling cascades. This compound acts by inhibiting the kinase activity of JAK1, thereby blocking the phosphorylation and subsequent activation of STAT proteins.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Monitoring the effect of this compound on signaling dynamics in live cells can be achieved through various methods. Below are protocols for two common approaches: monitoring STAT3 translocation and using a Kinase Translocation Reporter (KTR).
Protocol 1: Monitoring STAT3 Translocation with a Fluorescently Tagged Protein
This protocol describes how to visualize the inhibition of cytokine-induced STAT3 nuclear translocation using a fluorescently tagged STAT3 protein (e.g., STAT3-GFP).
Materials:
-
Mammalian cells cultured on glass-bottom dishes suitable for live-cell imaging.
-
Expression vector for a fluorescently tagged STAT3 (e.g., STAT3-GFP).
-
Transfection reagent.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with the STAT3-GFP expression vector according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100-500 nM). A vehicle control (DMSO only) must be run in parallel.
-
Replace the medium in the dishes with the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire baseline images of the STAT3-GFP localization before stimulation.
-
Add the cytokine (e.g., IL-6) to the medium to stimulate the JAK/STAT pathway.
-
Acquire time-lapse images every 1-5 minutes for a period of 30-60 minutes to monitor the translocation of STAT3-GFP from the cytoplasm to the nucleus.
-
-
Data Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of STAT3-GFP in individual cells over time using image analysis software.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to represent the extent of STAT3 translocation.
-
Compare the translocation dynamics between the vehicle-treated and this compound-treated cells.
-
References
- 1. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Jak1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak1-IN-4. The information is designed to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a weaker than expected phenotype after treating my cells with this compound, even at concentrations that should inhibit JAK1. What could be the issue?
A1: Several factors could contribute to a weaker than expected phenotype:
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit JAK1 in your specific cell type. The IC50 for JAK1 is 85 nM in biochemical assays, but the effective concentration in a cellular context (EC50) can be higher. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental system.
-
Cellular Context: The dependence of your observed phenotype on JAK1 activity might be less than anticipated. The signaling pathway you are studying may have redundant or compensatory mechanisms that are active in your specific cell line or experimental conditions.
-
Inhibitor Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for your experiments.
Q2: I am seeing unexpected cellular effects that do not seem to be related to JAK1 inhibition. Could these be off-target effects?
A2: Yes, it is possible that the observed effects are due to off-target activities of this compound. While this compound is selective for JAK1, it can inhibit other kinases at higher concentrations.
-
Inhibition of other JAK family kinases: this compound is significantly more selective for JAK1 than for JAK2 and JAK3.[1][2][3] However, at high micromolar concentrations, it may start to inhibit JAK2. If your experimental concentration is in the high micromolar range, you may be observing effects due to JAK2 inhibition.
-
Inhibition of other kinases: Without a comprehensive kinome scan, the full spectrum of potential off-target kinases is not known. If you suspect off-target effects, it is advisable to perform experiments to rule them out. Please refer to the troubleshooting guides below.
Q3: How can I confirm that the phenotype I am observing is specifically due to the inhibition of JAK1?
A3: To confirm the on-target effect of this compound, you can perform the following control experiments:
-
Use a structurally different JAK1 inhibitor: If a different, structurally unrelated JAK1 inhibitor produces the same phenotype, it is more likely that the effect is on-target.
-
Genetic knockdown or knockout of JAK1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate JAK1 expression. If this genetic approach phenocopies the effect of this compound, it strongly supports an on-target mechanism.
-
Rescue experiment: If possible, introduce a mutated, inhibitor-resistant version of JAK1 into your cells. If this rescues the phenotype in the presence of this compound, it confirms the on-target effect.
-
Phospho-STAT analysis: As this compound inhibits the JAK-STAT pathway, you can measure the phosphorylation levels of downstream STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) upon cytokine stimulation in the presence and absence of the inhibitor. A reduction in STAT phosphorylation would confirm target engagement.[1][3]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
If you suspect off-target effects, follow this workflow to investigate and mitigate them.
dot
Caption: Workflow for troubleshooting on-target versus off-target effects.
Guide 2: Investigating Potential JAK2 Inhibition
At high concentrations (in the micromolar range), this compound may inhibit JAK2.[1][2][3] If your experimental observations could be explained by JAK2 inhibition (e.g., effects on hematopoiesis), consider the following steps.
dot
Caption: Troubleshooting workflow for potential JAK2 off-target inhibition.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 |
| JAK1 | 85 nM |
| JAK2 | 12.8 µM |
| JAK3 | >30 µM |
Data sourced from supplier datasheets.[1][2][3]
Table 2: Cellular Activity of this compound
| Cellular Target | Cell Line | IC50 |
| STAT3 Phosphorylation | NCI-H1975 | 227 nM |
Data sourced from supplier datasheets.[1][3]
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
This protocol is to assess the on-target activity of this compound by measuring the inhibition of STAT3 phosphorylation.
-
Cell Culture and Treatment:
-
Plate NCI-H1975 cells (or your cell line of interest) and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine to induce JAK1-mediated STAT3 phosphorylation (e.g., IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Plot the normalized p-STAT3 levels against the concentration of this compound to determine the IC50.
-
Protocol 2: Kinome Profiling (Example: KINOMEscan™)
To identify potential off-target kinases, a broad kinase profiling assay such as KINOMEscan™ can be employed. This is typically performed as a service by specialized companies.
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and quantity.
-
-
Assay Principle:
-
The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
-
The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
-
Data Analysis:
-
The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor to the kinase.
-
A selectivity score (S-score) may also be provided to quantify the selectivity of the compound.
-
The data will highlight potential off-target kinases that are strongly inhibited by this compound at the tested concentration.
-
Signaling Pathway Diagram
dot
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
References
How to minimize Jak1-IN-4 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of Jak1-IN-4 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes, which also includes JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immune responses, inflammation, and cell growth. By selectively inhibiting JAK1, this compound blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of pro-inflammatory genes.
Q2: What are the known IC50 values for this compound against different JAK kinases?
The selectivity of this compound has been characterized by its half-maximal inhibitory concentrations (IC50) against different JAK family members.
| Kinase | IC50 |
| JAK1 | 85 nM |
| JAK2 | 12.8 µM |
| JAK3 | >30 µM |
| STAT3 Phosphorylation (in NCI-H1975 cells) | 227 nM[1] |
Q3: Why am I observing high levels of cell death in my primary cell cultures treated with this compound?
High levels of cytotoxicity in primary cells treated with this compound can stem from several factors:
-
High Concentrations: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound may be too high, leading to off-target effects or exacerbating on-target toxicities.
-
Prolonged Incubation: Continuous exposure to the inhibitor, even at a seemingly non-toxic concentration, can lead to cumulative stress and cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
On-Target Toxicity: The inhibition of JAK1 signaling is essential for the inhibitor's mechanism but can also interfere with normal cellular processes that rely on this pathway for survival and proliferation, potentially leading to apoptosis.
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH changes, or contamination, can sensitize cells to the cytotoxic effects of the inhibitor.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Shortly After Treatment
If you observe significant cell death within the first 24 hours of treating your primary cells with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with concentrations around the IC50 for JAK1 (85 nM) and titrate up and down. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific primary cells (typically ≤ 0.1%). Run a solvent-only control to assess its effect. |
| Poor Compound Solubility | Visually inspect the media for any precipitate after adding this compound. Poor solubility can lead to inaccurate concentrations and localized toxicity. If solubility is an issue, consider using a different solvent or a stock solution with a lower concentration. |
| Suboptimal Cell Health | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells are more susceptible to drug-induced toxicity. |
Issue 2: Gradual Decrease in Cell Viability Over Time
If cell viability decreases gradually over a longer incubation period (e.g., 48-72 hours), the following factors may be at play.
| Potential Cause | Recommended Action |
| Cumulative Toxicity | Reduce the incubation time with this compound. If a longer-term effect is being studied, consider a "wash-out" experiment where the inhibitor is removed after an initial treatment period. |
| On-Target Effects on Cell Proliferation | The JAK/STAT pathway is involved in cell proliferation. Inhibition of JAK1 may lead to cell cycle arrest and a gradual decline in cell numbers. Assess cell proliferation using methods like Ki-67 staining or a BrdU incorporation assay in parallel with viability assays. |
| Nutrient Depletion | For longer experiments, ensure that the culture medium is refreshed to prevent nutrient depletion and the accumulation of metabolic waste products, which can exacerbate drug toxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to identify the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead staining kit)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay. Allow the cells to adhere and stabilize overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. Determine the concentration that results in 50% inhibition of viability (IC50 for cytotoxicity) and the concentration range that maintains high cell viability (e.g., >90%).
Visualizations
References
Technical Support Center: Troubleshooting JAK1-IN-4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JAK1-IN-4. Our aim is to help you resolve issues related to unexpected dose-response curves and other experimental challenges.
Troubleshooting Guide: Unexpected this compound Dose-Response Curve
An unexpected dose-response curve can manifest as a shallow curve, a rightward or leftward shift in potency (IC50), high data variability, or a complete lack of inhibition. The following table outlines potential causes and recommended solutions to troubleshoot your experiment.
| Potential Cause | Possible Explanation | Recommended Solution |
| Compound-Related Issues | ||
| Poor Solubility | This compound may have precipitated out of solution at higher concentrations, leading to a plateau in the dose-response curve. Many kinase inhibitors have poor aqueous solubility.[1] | - Visually inspect solutions for precipitation. - Decrease the highest concentration of this compound tested. - Use a lower percentage of DMSO in the final assay volume. - Test the solubility of this compound in your specific assay buffer. |
| Compound Instability | This compound may be degrading over the course of the experiment, especially during long incubation times or due to repeated freeze-thaw cycles. | - Prepare fresh dilutions of this compound for each experiment from a new stock. - Minimize the time the compound is in aqueous buffer before being added to the assay. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate Pipetting | Errors in preparing the serial dilutions can lead to an inaccurate dose-response curve.[2][3] | - Calibrate pipettes regularly. - Use a larger dilution volume to minimize pipetting errors. - Prepare a fresh serial dilution for each experiment. |
| Assay-Related Issues | ||
| Suboptimal ATP Concentration | If using a competitive inhibitor, the concentration of ATP can significantly impact the apparent IC50. | - Determine the Km of ATP for your specific kinase and substrate pair. - For potency measurements, use an ATP concentration at or below the Km. |
| Incorrect Enzyme Concentration | Too much or too little enzyme can affect the assay window and sensitivity. | - Titrate the kinase to determine the optimal concentration that gives a robust signal without being in excess. |
| Inappropriate Substrate Concentration | The concentration of the substrate can influence the kinetics of the reaction. | - Use a substrate concentration at or near its Km for the kinase. |
| Assay Signal Interference | This compound may interfere with the detection method (e.g., fluorescence quenching, absorbance interference).[3][4] | - Run a control plate with the compound and detection reagents in the absence of the enzyme to check for interference. - If interference is observed, consider using an alternative assay format with a different detection method. |
| Cell-Based Assay Issues | ||
| Cell Health and Viability | Unhealthy or dying cells will not respond consistently to the inhibitor.[5] | - Ensure cells are in the exponential growth phase and have high viability before starting the experiment. - Perform a cell viability assay in parallel with your dose-response experiment. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability.[5][6] | - Optimize and maintain a consistent cell seeding density. - Ensure even cell distribution when plating. |
| Passage Number | High passage numbers can lead to changes in cell behavior and signaling pathways.[7][8] | - Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses and affect data reproducibility.[7][8] | - Regularly test cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is U-shaped. What could be the cause?
A U-shaped or non-monotonic dose-response curve can be caused by several factors.[9] At very low doses, you might be observing an off-target effect or stimulation of a compensatory pathway. At higher, and likely cytotoxic concentrations, the decrease in signal could be due to cell death rather than specific inhibition of JAK1. It is also possible that at high concentrations, the compound is precipitating out of solution. Running a cytotoxicity assay in parallel can help determine if the observed effect at high concentrations is due to toxicity.
Q2: The IC50 value for this compound is significantly different from the published value. Why?
Discrepancies in IC50 values can arise from differences in experimental conditions. Factors such as ATP concentration, enzyme and substrate concentrations, buffer composition, and the specific assay technology used can all influence the apparent potency of an inhibitor.[4] Ensure that your assay conditions are as close as possible to the published protocol.
Q3: I'm seeing a lot of variability between replicate wells. What can I do to improve this?
High variability can be due to several factors including inconsistent pipetting, uneven cell seeding, or edge effects in the microplate.[10] To minimize variability, ensure your pipettes are calibrated, mix cell suspensions thoroughly before plating, and consider avoiding the outer wells of the plate which are more prone to evaporation.
Q4: How does this compound work?
This compound is a Janus kinase (JAK) inhibitor.[11] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of numerous cytokines and growth factors.[12][13] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[11][14] This interruption of the JAK-STAT signaling pathway leads to a reduction in the inflammatory response.[11]
Experimental Protocols
In Vitro JAK1 Kinase Assay Protocol
This protocol provides a general framework for a biochemical assay to determine the potency of this compound. Specific reagents and concentrations may need to be optimized for your particular system.
Materials:
-
Recombinant human JAK1 enzyme
-
Peptide substrate (e.g., a peptide containing a tyrosine residue that is a known JAK1 substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or a phospho-specific antibody)
-
Microplates (e.g., 384-well, low-volume, white or black depending on the detection method)[6]
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells of the microplate.
-
Add the JAK1 enzyme to all wells except the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the plate on a microplate reader compatible with the detection method.
-
Analyze the data by plotting the signal versus the log of the inhibitor concentration and fitting to a four-parameter logistic equation to determine the IC50.[15]
Visualizations
JAK-STAT Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 11. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with Jak1-IN-4 in different cell passages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective JAK1 inhibitor, Jak1-IN-4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Janus kinase 1 (JAK1), a member of the JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][2][3] The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors, which are involved in cell proliferation, differentiation, apoptosis, and immune regulation.[2][3] this compound exerts its inhibitory effect by competing with ATP for the ATP-binding site in the kinase domain of JAK1, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This blockade of the JAK1/STAT pathway ultimately modulates the transcription of target genes involved in inflammatory and immune responses.[1]
Q2: What are the reported IC50 values for this compound?
This compound demonstrates high selectivity for JAK1 over other JAK family members. The reported half-maximal inhibitory concentrations (IC50) are:
-
JAK1: 85 nM
-
JAK2: 12.8 µM
-
JAK3: >30 µM
In a cellular context, this compound has been shown to inhibit the phosphorylation of STAT3 in NCI-H1975 cells with an IC50 of 227 nM.[4]
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to adhere to the following storage guidelines. In solid form, this compound should be stored in a tightly sealed vial as indicated on the product datasheet, which is typically at -20°C for up to 6 months.[6] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C and are generally stable for up to one month.[6] It is best practice to prepare fresh solutions for each experiment.[6] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[6]
Q4: Why am I observing inconsistent results with this compound across different experiments?
Inconsistent results with kinase inhibitors like this compound can stem from several factors. One of the most significant and often overlooked factors is the passage number of the cell line being used.[7][8] Continuous passaging can lead to phenotypic and genotypic drift, altering cellular morphology, growth rates, protein expression, and responses to external stimuli.[8] Other potential causes include variability in experimental setup, degradation of the inhibitor, or off-target effects.
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses the common issue of variability in experimental outcomes when using this compound, with a focus on the impact of cell passage number.
Problem: High Variability in this compound Efficacy Between Cell Passages
Possible Cause 1: Phenotypic Drift in High-Passage Cells
Continuous cell culture can lead to significant changes in cellular characteristics over time.[7] High-passage cells may exhibit altered morphology, growth rates, and expression levels of key signaling proteins, including JAK1 and other components of the JAK-STAT pathway. This can lead to variable responses to this compound.
Solutions:
-
Implement a Strict Passage Number Limit: For most continuous cell lines, it is advisable to maintain experiments within a defined range of passage numbers. While this can be cell-line dependent, a general recommendation is to use cells for no more than 10-15 passages after thawing from a master stock.[7] For some lines, even lower passage numbers may be necessary to ensure consistency.[8]
-
Establish Master and Working Cell Banks: Prepare a large batch of low-passage cells to create a master cell bank. From a master bank vial, generate a working cell bank. For routine experiments, thaw a vial from the working cell bank and use these cells for a limited number of passages.[8]
-
Regular Cell Line Authentication: Periodically verify the identity of your cell line using methods like short tandem repeat (STR) profiling to ensure you are working with the correct, uncontaminated cells.
-
Monitor Cell Morphology and Growth: Regularly observe your cells under a microscope and perform growth curve analyses.[8] Any sudden changes in morphology or doubling time could indicate a problem with the cell culture.[8]
Possible Cause 2: Altered JAK1 Expression or Pathway Activity
The expression and activity of JAK1 and other signaling proteins can change as cells are passaged. This can alter the sensitivity of the cells to this compound. For instance, a decrease in JAK1 expression could lead to a diminished response to the inhibitor.
Solutions:
-
Characterize JAK1 Signaling at Different Passages: If you suspect passage-dependent changes, perform baseline characterization of the JAK-STAT pathway in your cell line at low, mid, and high passage numbers. This can be done by measuring total and phosphorylated levels of JAK1 and STAT proteins (e.g., STAT3) at baseline and after cytokine stimulation (e.g., with IL-6 or IFN-γ).
-
Normalize to a Standard Passage Range: Once you have identified a passage range where the JAK1 signaling is consistent, perform all subsequent experiments within this validated window.
Possible Cause 3: Inhibitor Instability
Improper storage or handling of this compound can lead to its degradation, resulting in reduced potency and inconsistent experimental outcomes.
Solutions:
-
Adhere to Recommended Storage Conditions: Store the solid compound and stock solutions as recommended (-20°C in tightly sealed vials).[6] Avoid repeated freeze-thaw cycles of stock solutions.
-
Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock. Do not store diluted solutions for extended periods.
Possible Cause 4: Experimental Variability
Inconsistencies can also arise from minor variations in experimental protocols.
Solutions:
-
Standardize Protocols: Ensure that all experimental parameters, such as cell seeding density, treatment duration, and reagent concentrations, are kept consistent across all experiments.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. For example, a vehicle control (e.g., DMSO) and a positive control (e.g., a cytokine known to activate the JAK1 pathway) are essential.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 | Cell-Based Assay (pSTAT3 in NCI-H1975) |
| JAK1 | 85 nM | 227 nM |
| JAK2 | 12.8 µM | - |
| JAK3 | >30 µM | - |
Table 2: General Recommendations for Cell Passage Numbers
| Cell Line Type | General Recommendation |
| Established/Immortalized | Use within 10-15 passages from a thawed working stock.[7] |
| Primary Cells | Use at the lowest possible passage number. |
| Transfected/Engineered Cells | Passage number limits may be even more stringent; re-validation of expression and function is recommended. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity by Western Blotting
This protocol details a method to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.
-
Serum Starvation (Optional): Depending on the cell line and basal pathway activity, you may need to serum-starve the cells for 4-24 hours to reduce baseline signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 250, 500, 1000 nM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK1 pathway (e.g., 20 ng/mL of IL-6 or 1000 U/mL of IFN-γ) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol is to determine if the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/XTT assay. Follow the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for consistent results with this compound.
References
- 1. pnas.org [pnas.org]
- 2. JAK1 Janus kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating Jak1-IN-4 Specificity in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the specificity of the Janus kinase 1 (JAK1) inhibitor, Jak1-IN-4, in a novel cell line. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is validating its specificity in a new cell line crucial?
This compound is a potent and selective small molecule inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is integral to cellular responses to a variety of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell proliferation.[1][2][3] When introducing this compound to a new cell line, it is imperative to validate its on-target specificity and characterize any potential off-target effects. This ensures that the observed phenotypic changes are a direct result of JAK1 inhibition and not due to unintended interactions with other kinases or cellular proteins.
Q2: What are the initial steps to confirm that the JAK1 signaling pathway is active in my new cell line?
Before assessing the specificity of this compound, you must confirm that the JAK1-STAT signaling axis is functional in your cell line of interest. This is typically achieved by stimulating the cells with a known JAK1-activating cytokine (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFNγ]) and then measuring the phosphorylation of downstream STAT proteins (e.g., pSTAT1, pSTAT3) via Western blotting. A robust increase in STAT phosphorylation post-stimulation indicates an active pathway.
Q3: What are the recommended methods to directly measure the engagement of this compound with JAK1 in live cells?
Directly measuring the binding of an inhibitor to its target in a cellular context provides strong evidence of on-target engagement. Two powerful techniques for this are:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability increases upon ligand binding.[4][5][6] By heating cell lysates or intact cells treated with this compound to various temperatures, you can assess the amount of soluble, non-denatured JAK1. Increased thermal stability of JAK1 in the presence of the inhibitor indicates direct binding.
-
NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding at specific protein targets within intact cells.[7][8][9] It provides real-time measurement of compound affinity and residence time at the target kinase.
Q4: How can I assess the selectivity of this compound against other JAK family members (JAK2, JAK3, TYK2)?
Since the ATP-binding sites of JAK family kinases are highly conserved, it is crucial to evaluate the selectivity of this compound.[10] This can be achieved by:
-
In Vitro Kinase Assays: Test the inhibitory activity of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes. This will provide IC50 values that can be compared to determine selectivity.
-
Cell-Based Assays: In your new cell line, stimulate cells with cytokines that signal through different JAK combinations (e.g., GM-CSF for JAK2/JAK2, IL-2 for JAK1/JAK3) and assess the effect of this compound on the phosphorylation of their respective downstream STATs.
Q5: What are potential off-target effects and how can I screen for them?
Off-target effects occur when a drug binds to and affects proteins other than its intended target.[11] These can lead to misinterpretation of experimental results and potential toxicity. A broad, unbiased approach to identify off-targets is:
-
Kinome Profiling: Services like KINOMEscan™ can screen this compound against a large panel of purified human kinases to identify unintended interactions.
Troubleshooting Guides
Western Blotting for Phosphorylated STATs
| Problem | Possible Cause(s) | Solution(s) |
| No or weak pSTAT signal | 1. Low protein expression in the cell line. 2. Inactive cytokine or improper stimulation. 3. Phosphatase activity during sample preparation. 4. Insufficient protein load. 5. Suboptimal antibody concentration or incubation time. | 1. Confirm JAK1 and STAT protein expression in your cell line. 2. Use a fresh aliquot of cytokine and optimize stimulation time and concentration. 3. Always include phosphatase inhibitors in your lysis buffer.[12] 4. Increase the amount of protein loaded per well (30-50 µg is a good starting point).[13] 5. Titrate the primary antibody concentration and consider an overnight incubation at 4°C. |
| High background | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Block the membrane for at least 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[14] 2. Reduce the primary and/or secondary antibody concentration. 3. Increase the number and duration of washes with TBST.[15] |
| Non-specific bands | 1. Primary antibody is not specific enough. 2. Protein degradation. 3. Protein overloading. | 1. Use a highly validated antibody. Consider using a blocking peptide if available. 2. Add protease inhibitors to your lysis buffer and keep samples on ice. 3. Reduce the amount of protein loaded on the gel.[16] |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Solution(s) |
| No thermal shift observed | 1. The inhibitor does not bind to the target in the cellular context. 2. Inappropriate temperature range. 3. Insufficient inhibitor concentration. | 1. Confirm target engagement with an orthogonal method like NanoBRET™. 2. Perform a temperature gradient to determine the optimal melting temperature of JAK1 in your cell line. 3. Increase the concentration of this compound. |
| High variability between replicates | 1. Inconsistent heating. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Use a PCR cycler with a heated lid for precise temperature control. 2. Ensure complete cell lysis through repeated freeze-thaw cycles. 3. Use calibrated pipettes and be meticulous with sample handling. |
Experimental Protocols
Protocol 1: Western Blotting for pSTAT3 after IL-6 Stimulation
-
Cell Culture and Treatment: Plate your new cell line to achieve 70-80% confluency. Serum starve the cells for 4-6 hours. Pre-treat with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with an optimized concentration of IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble JAK1 by Western blotting or ELISA. Increased JAK1 in the supernatant at higher temperatures in the this compound treated samples indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol should be performed according to the manufacturer's instructions (e.g., Promega). A general workflow is provided below.
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a JAK1-NanoLuc® fusion protein and a carrier DNA.
-
Cell Plating: Plate the transfected cells in a 384-well plate.
-
Compound and Tracer Addition: Add serially diluted this compound to the cells, followed by the addition of the NanoBRET™ fluorescent tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Measure the donor (450 nm) and acceptor (610 nm) luminescence signals.
-
Data Analysis: Calculate the BRET ratio (acceptor/donor). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement with JAK1.
Quantitative Data Summary
The following data for "this compound" is representative and for illustrative purposes. Actual experimental results may vary.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 480 |
| JAK3 | >10,000 |
| TYK2 | 950 |
Table 2: Cellular pSTAT Inhibition by this compound in the New Cell Line
| Cytokine Stimulus (Pathway) | Downstream Readout | IC50 (nM) |
| IL-6 (JAK1/JAK2/TYK2) | pSTAT3 | 8.5 |
| IFNγ (JAK1/JAK2) | pSTAT1 | 10.2 |
| GM-CSF (JAK2/JAK2) | pSTAT5 | 650 |
| IL-2 (JAK1/JAK3) | pSTAT5 | 35 |
Visualizations
Caption: JAK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: Troubleshooting Logic for Weak Western Blot Signal.
References
- 1. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bibliometric and visual analysis of Jak1 to explore trends and frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. eubopen.org [eubopen.org]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Overcoming Resistance to Jak1-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective JAK1 inhibitor, Jak1-IN-4, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). It functions by competing with ATP to bind to the ATP-binding pocket of the JAK1 enzyme, thereby preventing its phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1] Inhibition of the JAK1/STAT3 pathway can lead to decreased cancer cell proliferation, survival, and differentiation.[2][3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms, broadly categorized as:
-
Reactivation of the JAK/STAT Pathway:
-
Mutations in other JAK family members: Cancer cells can develop activating mutations in other JAK family members (JAK2, JAK3, or TYK2) that can compensate for the inhibition of JAK1 and reactivate downstream STAT signaling.[4]
-
Cooperation between JAK mutants: Pre-existing or newly acquired activating mutations in different JAK proteins can cooperate to overcome the inhibitory effect of a selective JAK1 inhibitor.[4]
-
Increased expression of JAK1: Overexpression of the target protein, JAK1, can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Cancer cells can upregulate the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a parallel signaling cascade that promotes cell survival and proliferation independently of the JAK/STAT pathway.[2][5][6]
-
MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical pro-survival pathway that can be activated to bypass the effects of JAK1 inhibition.[2][6]
-
Q3: How can I confirm that my cells have developed resistance to this compound?
You can confirm resistance by performing a dose-response experiment and comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cells to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound.
Problem: Decreased Efficacy of this compound (Increased Cell Viability)
Possible Cause 1: Reactivation of the JAK/STAT Pathway
Experimental Plan:
-
Assess STAT3 Phosphorylation: Perform Western blot analysis to check the phosphorylation status of STAT3 (p-STAT3) in the presence and absence of this compound in both sensitive and resistant cells. Persistent or increased p-STAT3 in resistant cells treated with the inhibitor suggests pathway reactivation.
-
Sequence other JAK family members: If p-STAT3 remains high, sequence the kinase domains of JAK2, JAK3, and TYK2 in your resistant cell lines to identify potential activating mutations.
-
Investigate JAK family member cooperation: Use co-immunoprecipitation to determine if there are increased interactions between different JAK family members in the resistant cells.
Possible Cause 2: Activation of Bypass Signaling Pathways
Experimental Plan:
-
Analyze PI3K/AKT and MAPK/ERK Pathways: Use Western blotting to examine the phosphorylation status of key components of these pathways, such as p-AKT, p-mTOR, p-ERK1/2, in your resistant cells compared to sensitive cells, both with and without this compound treatment. Increased phosphorylation in the resistant cells would indicate activation of these bypass pathways.
-
Test Combination Therapies: If you observe activation of a bypass pathway, consider combining this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if you can restore sensitivity.
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| JAK1 | 85 |
| JAK2 | 12,800 |
| JAK3 | >30,000 |
Data from MedchemExpress.[1]
Table 2: Hypothetical IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) |
| Parental (Sensitive) | 227 |
| Resistant Clone 1 | 2,500 |
| Resistant Clone 2 | 5,100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK1, STAT3, AKT, and ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Sanger Sequencing of JAK Kinase Domains
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from resistant cancer cells and synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the kinase domains of JAK2, JAK3, and TYK2 using specific primers.
-
Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the reference sequences to identify any mutations.
Visualizations
Caption: The JAK1/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Molecular pathways: molecular basis for sensitivity and resistance to JAK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
JAK1-IN-4 Technical Support Center: Navigating Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between the selective inhibitor, JAK1-IN--4, and common fluorescence-based assays. The following resources are designed to help you anticipate and troubleshoot issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is JAK1-IN-4 and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals from various cytokines and growth factors, thereby regulating immune function and inflammatory responses. By selectively blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of target genes involved in inflammation.
Q2: What are the key chemical properties of this compound?
A2: Understanding the chemical properties of this compound is the first step in predicting its behavior in various assays.
| Property | Value |
| Molecular Formula | C₂₆H₃₂FN₉O |
| Molecular Weight | 521.59 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Data sourced from supplier information.[1][2]
Q3: Can this compound interfere with fluorescence-based assays?
Q4: What are the common types of interference caused by small molecules in fluorescence assays?
A4: Small molecules like this compound can interfere with fluorescence-based assays through two primary mechanisms:[8][9][10]
-
Autofluorescence: The compound itself emits light upon excitation at or near the excitation wavelength of the assay's fluorophore. This can lead to a higher background signal and a reduced assay window, potentially causing false-positive or false-negative results depending on the assay format.[11][12][13][14]
-
Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, leading to a decrease in the detected fluorescence signal. This can be mistaken for inhibitor activity, leading to false positives.[15][16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Step 1: Initial Assessment for Interference
Before initiating a full screening campaign, it is crucial to perform control experiments to assess the potential for interference by this compound.
Recommended Control Experiments:
| Experiment | Purpose | Expected Outcome if No Interference |
| Compound-only Control | To check for autofluorescence of this compound. | The fluorescence signal should be negligible compared to the assay's positive control. |
| Quenching Control | To assess if this compound quenches the assay fluorophore. | The fluorescence signal of the fluorophore should not be significantly reduced in the presence of this compound. |
| Assay without Enzyme | To determine if this compound interacts with other assay components. | The signal should remain at the baseline level. |
Experimental Protocol: Autofluorescence Check
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the dilutions to the wells of your assay plate.
-
Read the fluorescence at the excitation and emission wavelengths used for your assay.
-
Compare the signal from the this compound dilutions to a buffer-only control. A significant increase in fluorescence indicates autofluorescence.
Step 2: Mitigation Strategies
If interference is detected, the following strategies can be employed to minimize its impact.
Strategy 1: Wavelength Selection
-
Use Red-Shifted Fluorophores: Many small molecules autofluoresce in the blue-green region of the spectrum.[11][12][14] Switching to fluorophores that excite and emit at longer wavelengths (e.g., far-red dyes like Cy5 or Alexa Fluor 647) can often circumvent the interference.[8][9]
Strategy 2: Assay Optimization
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome quenching effects.[16] However, this may also increase background signal and should be carefully optimized.
-
Adjust Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize interference while still achieving the desired biological effect.
Strategy 3: Orthogonal Assays
-
Confirm your findings using a non-fluorescence-based method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a label-free technology like Surface Plasmon Resonance (SPR).
Visualizing Experimental Workflows and Pathways
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is inhibited by this compound.
Caption: The JAK-STAT signaling cascade and the point of inhibition by this compound.
Fluorescence Polarization (FP) Assay Workflow
This diagram outlines a typical workflow for a competitive Fluorescence Polarization (FP) assay used for screening kinase inhibitors.
Caption: Principle of a competitive Fluorescence Polarization assay for kinase inhibitors.
Troubleshooting Logic for Assay Interference
This flowchart provides a decision-making process for addressing potential assay interference.
References
- 1. adooq.com [adooq.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. biotium.com [biotium.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Best practices for long-term storage of Jak1-IN-4 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of Jak1-IN-4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules.[1][2][3] When preparing your stock solution, it is crucial to use anhydrous or fresh, high-purity DMSO to minimize water content, as moisture can negatively impact the stability and solubility of the compound.[4]
Q2: What is the recommended long-term storage temperature for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. At this temperature, the solution is reported to be stable for up to 6 months.[4] For shorter-term storage, -20°C is acceptable, with stability maintained for up to one month.[4]
Q3: How should I handle the this compound stock solution to maintain its integrity?
A3: To preserve the quality of your this compound stock solution, it is best practice to aliquot the solution into smaller, single-use volumes after preparation. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can degrade the compound over time.[2] When you need to use the inhibitor, thaw a single aliquot and use it for your experiment. Discard any unused portion of the thawed aliquot to ensure experimental reproducibility.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for long periods. Small molecule inhibitors are often less stable in aqueous solutions. For cellular experiments, it is best to make final dilutions of your DMSO stock solution into your aqueous experimental medium immediately before use.
Q5: My this compound precipitated out of solution upon dilution in my aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in DMSO. To avoid this, it is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Long-Term Storage Best Practices
Proper long-term storage of this compound stock solutions is critical for ensuring the reproducibility and accuracy of your experimental results. Below is a summary of recommended storage conditions and stability data.
| Parameter | Recommendation | Stability | Source |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility | [1][4] |
| Storage Temperature | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] | |
| Handling | Aliquot into single-use volumes | Minimizes freeze-thaw cycles | [2] |
| Lyophilized Powder | -20°C with desiccant | Up to 3 years | [4] |
Experimental Protocol: Inhibition of STAT3 Phosphorylation in Cell Culture
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on STAT3 phosphorylation in a cell-based assay using Western blotting.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., NCI-H1975)[4]
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
The following day, replace the medium with fresh medium.
-
Prepare serial dilutions of this compound in the cell culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6 at 50 ng/mL) for a predetermined time (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.
-
References
Technical Support Center: Normalizing Western Blot Data for Jak1-IN-4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing Western blot data from experiments utilizing the Janus kinase (JAK) inhibitor, Jak1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is Western blot normalization and why is it critical?
A1: Western blot normalization is the process of correcting for unavoidable variability between samples and lanes, such as differences in protein loading and transfer efficiency.[1] It ensures that observed changes in the protein of interest's band intensity accurately reflect biological changes rather than technical inconsistencies.[1][2] This is crucial for obtaining reliable and reproducible quantitative data.[3][4]
Q2: What are the primary methods for Western blot normalization?
A2: The two main approaches are total protein normalization (TPN) and housekeeping protein (HKP) normalization.[5][6] TPN involves normalizing the target protein signal to the total amount of protein in each lane, often measured by a total protein stain like Ponceau S.[1][7] HKP normalization uses a single, ubiquitously expressed protein (e.g., GAPDH, β-actin) as an internal loading control.[6]
Q3: Which normalization method is preferred for this compound experiments?
A3: Total protein normalization (TPN) is often the more accurate and reliable method.[6] This is because the expression of housekeeping proteins can sometimes be affected by experimental conditions, which could be a concern when studying the effects of a kinase inhibitor like this compound.[8] However, if a housekeeping protein is validated to be stably expressed across all experimental conditions, it can be a suitable alternative.[3]
Q4: How can I be sure my normalization control is valid?
A4: A valid normalization control must have a linear relationship between signal intensity and protein amount.[3] To verify this, you should perform a dilution series with your sample lysates to ensure that the signal from your chosen control (either a housekeeping protein or total protein stain) is not saturated and increases proportionally with the amount of protein loaded.[3][7]
Q5: Can this compound treatment affect the expression of housekeeping proteins?
A5: It is possible. Kinase inhibitors can have broad effects on cellular processes, potentially altering the expression of some housekeeping genes. Therefore, it is essential to validate your chosen housekeeping protein by demonstrating that its expression level does not change in response to this compound treatment in your specific experimental system.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent sample preparation or loading.
-
Troubleshooting Steps:
-
Ensure Accurate Protein Quantification: Use a reliable protein concentration assay and ensure all samples are loaded at the same total protein amount.[9]
-
Standardize Lysis Conditions: Use a consistent lysis buffer and protocol for all samples to ensure uniform protein extraction.[4] For nuclear proteins, a buffer like RIPA may be more effective.[4]
-
Improve Pipetting Technique: Use calibrated pipettes and be mindful of sample viscosity to ensure consistent loading volumes.[10]
-
Load Replicates Randomly: To account for any positional effects on the gel, load replicate samples in different locations across the gel.[9]
-
Issue 2: Saturated Signal in Normalization Control
-
Possible Cause: Overloading of protein or using a highly abundant housekeeping protein.
-
Troubleshooting Steps:
-
Reduce Protein Loading: Decrease the total amount of protein loaded per lane to bring the signal within the linear range of detection.[7]
-
Optimize Antibody Dilution: If using a housekeeping protein, you may need to use a higher primary antibody dilution to avoid signal saturation.[7][11]
-
Check Exposure Time: For chemiluminescent detection, reduce the film or digital imager exposure time.[7]
-
Switch to Total Protein Normalization: Total protein stains often have a broader linear range than highly expressed housekeeping proteins.[7]
-
Issue 3: High Background on the Blot
-
Possible Cause: Inadequate blocking, improper antibody concentration, or insufficient washing.
-
Troubleshooting Steps:
-
Optimize Blocking: Ensure the blocking agent (e.g., 5% BSA or non-fat milk) is appropriate for your antibody and that blocking is performed for a sufficient duration.[10][12]
-
Titrate Antibodies: Use the optimal dilution for both primary and secondary antibodies to minimize non-specific binding.[12]
-
Increase Washing Stringency: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[10]
-
Experimental Protocols
Protocol 1: Western Blotting for Jak1 and Phospho-Jak1
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-pJak1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Total Protein Normalization
-
Staining: After protein transfer, rinse the membrane with distilled water.
-
Incubate the membrane with a reversible total protein stain (e.g., Ponceau S solution) for 5-10 minutes with gentle agitation.
-
Imaging: Image the membrane to visualize the total protein in each lane.
-
Destaining: Wash the membrane with TBST until the stain is completely removed before proceeding with immunodetection.
Protocol 3: Data Normalization Calculation
-
Quantify Band Intensities: Use densitometry software to measure the intensity of the target protein band (e.g., pJak1) and the normalization control (total protein or housekeeping protein) for each lane.
-
Determine the Normalization Factor: For each lane, divide the intensity of the normalization control by the intensity of the normalization control in the control lane.
-
Calculate Normalized Target Protein Level: For each lane, divide the raw intensity of the target protein by its corresponding normalization factor.
Data Presentation
Table 1: Raw and Normalized Densitometry Data for pJak1
| Sample | Treatment | Replicate | Raw pJak1 Intensity | Total Protein Intensity (Normalization Control) | Normalization Factor | Normalized pJak1 Intensity |
| 1 | Vehicle | 1 | 15000 | 20000 | 1.00 | 15000 |
| 2 | Vehicle | 2 | 16500 | 22000 | 1.10 | 15000 |
| 3 | This compound | 1 | 7000 | 21000 | 1.05 | 6667 |
| 4 | This compound | 2 | 6500 | 19000 | 0.95 | 6842 |
Visualizations
Caption: The Jak1-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for quantitative Western blotting.
Caption: A decision tree for troubleshooting Western blot normalization issues.
References
- 1. licorbio.com [licorbio.com]
- 2. licorbio.com [licorbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 5. Western blot normalization - Wikipedia [en.wikipedia.org]
- 6. bioradiations.com [bioradiations.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. 4 Simple Tips to Improve Total Protein Normalization - Advansta Inc. [advansta.com]
- 10. astorscientific.us [astorscientific.us]
- 11. blog.addgene.org [blog.addgene.org]
- 12. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Addressing Variability in Jak1-IN-4 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo experiments involving Jak1-IN-4, a selective Janus kinase 1 (JAK1) inhibitor. The information provided is based on general knowledge of selective JAK1 inhibitors and should be adapted and validated for the specific characteristics of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides systematic steps to identify and resolve them.
Issue 1: High Variability in Efficacy Readouts
Question: We are observing significant variability in our efficacy readouts (e.g., clinical scores, paw swelling, disease biomarkers) between animals in the same treatment group. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in efficacy can stem from multiple factors, ranging from compound formulation and administration to the animal model itself. A systematic approach to troubleshooting is crucial.
Potential Causes and Troubleshooting Steps:
-
Formulation and Dosing Inaccuracy:
-
Check Formulation Homogeneity: Ensure this compound is uniformly suspended or dissolved in the vehicle. Inadequate mixing can lead to inconsistent dosing.
-
Verify Dosing Accuracy: Confirm the accuracy of dosing volumes and the calibration of administration devices. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[1][2]
-
Assess Compound Stability: The stability of the formulated compound should be confirmed under the experimental conditions. Degradation of this compound can lead to reduced efficacy.[3]
-
-
Animal-Related Factors:
-
Animal Health and Stress: Ensure all animals are healthy and properly acclimatized to the facility and procedures. Stress can significantly impact immune responses and disease progression.[4]
-
Inconsistent Disease Induction: Variability in the induction of the disease model (e.g., collagen-induced arthritis, inflammatory bowel disease) is a common source of variable outcomes. Standardize all induction procedures.
-
Genetic Drift in Animal Strains: If using outbred stocks or inbred strains over many generations, genetic drift can occur, leading to altered immune responses.
-
-
Pharmacokinetic (PK) Variability:
-
Inconsistent Absorption: The route of administration can introduce variability. For instance, intraperitoneal (IP) injections can sometimes be accidentally administered subcutaneously or into the gastrointestinal tract, affecting absorption.[1]
-
Differences in Metabolism: Individual animal differences in metabolism can lead to varying exposures. Consider conducting satellite PK studies to correlate exposure with efficacy.
-
Troubleshooting Workflow:
Troubleshooting Decision Tree for Efficacy Variability.
Issue 2: Lack of Expected Efficacy
Question: Our in vivo experiment with this compound is not showing the expected efficacy, even at doses that were effective in in vitro assays. What could be the reason?
Answer:
A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could contribute to this.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Pharmacokinetics:
-
Poor Bioavailability: this compound may have low oral bioavailability, meaning a significant portion of the administered dose does not reach systemic circulation.
-
Rapid Metabolism/Clearance: The compound might be rapidly metabolized and cleared from the body, resulting in insufficient exposure to exert its therapeutic effect.
-
Troubleshooting: Conduct a pilot pharmacokinetic study to determine the concentration of this compound in plasma over time (AUC, Cmax, half-life). This will help in optimizing the dose and dosing frequency.
-
-
Inadequate Target Engagement:
-
Insufficient Target Occupancy: The concentration of this compound at the site of action may not be high enough to achieve the necessary level of JAK1 inhibition.
-
Troubleshooting: Measure a pharmacodynamic (PD) biomarker of JAK1 inhibition in treated animals. A common PD marker for JAK1 inhibition is the reduction of phosphorylated STAT3 (pSTAT3) in response to an IL-6 challenge.[5]
-
-
Formulation and Solubility Issues:
-
Poor Solubility: If this compound has low solubility in the chosen vehicle, it may precipitate upon administration, leading to poor absorption.
-
Troubleshooting: Evaluate the solubility of this compound in various pharmaceutically acceptable vehicles. The use of co-solvents, surfactants, or alternative formulation strategies may be necessary.
-
-
Model-Specific Factors:
-
Disease Model Resistance: The chosen animal model may have redundant signaling pathways that compensate for the inhibition of JAK1, rendering the treatment less effective.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that counteract its intended therapeutic benefit. While less of a concern for highly selective inhibitors, it's a possibility to consider.
-
Frequently Asked Questions (FAQs)
Q1: What are the key sources of variability in the JAK-STAT signaling pathway itself that can affect experimental outcomes?
A1: The JAK-STAT pathway is a dynamic signaling cascade, and its activity can be influenced by several factors, leading to variability:
-
Cytokine Milieu: The local concentration and combination of cytokines in the tissue microenvironment can influence which JAKs and STATs are activated.[6]
-
Receptor Expression Levels: The expression levels of cytokine receptors on target cells can vary between animals and with the stage of the disease, affecting the magnitude of the downstream signal.
-
Negative Feedback Regulation: The activity of the JAK-STAT pathway is tightly regulated by negative feedback mechanisms, such as the Suppressors of Cytokine Signaling (SOCS) proteins. Variability in the expression of these regulators can alter the response to this compound.
Q2: How do I choose an appropriate vehicle for formulating this compound for in vivo studies?
A2: The choice of vehicle is critical for ensuring consistent and maximal exposure of your compound. Key considerations include:
-
Solubility: The vehicle must be able to dissolve or uniformly suspend this compound at the desired concentration.
-
Toxicity: The vehicle should be non-toxic and well-tolerated by the animals at the administered volume and frequency. Common vehicles include aqueous solutions with co-solvents like PEG400, DMSO (at low concentrations), or suspensions in methylcellulose.
-
Route of Administration: The vehicle must be suitable for the intended route of administration (e.g., oral, intraperitoneal, intravenous).
-
Stability: this compound should be stable in the chosen vehicle for the duration of the study. It is advisable to conduct a short-term stability study of the formulation.[3][7]
Q3: What are the recommended animal models for testing a selective JAK1 inhibitor like this compound?
A3: The choice of animal model depends on the therapeutic indication you are investigating. For inflammatory and autoimmune diseases, common models include:
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) in mice or adjuvant-induced arthritis (AIA) in rats are standard models.[5][8]
-
Inflammatory Bowel Disease (IBD): Dextran sodium sulfate (DSS)-induced colitis in mice is a widely used model for ulcerative colitis.
-
Atopic Dermatitis: The NC/Nga mouse model, which spontaneously develops atopic dermatitis-like lesions, is often used.[9]
Q4: What are the key pharmacokinetic and pharmacodynamic parameters I should measure for this compound?
A4: A thorough understanding of the PK/PD relationship is crucial for interpreting efficacy data and addressing variability.
-
Pharmacokinetics (PK): Key parameters to measure in plasma include:
-
Cmax: Maximum concentration.
-
Tmax: Time to reach maximum concentration.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life.
-
-
Pharmacodynamics (PD): Key parameters to measure, often in whole blood or target tissue, include:
-
Target Engagement: Inhibition of JAK1-mediated phosphorylation of STAT proteins (e.g., pSTAT3 after IL-6 stimulation, pSTAT5 after IL-7 stimulation).[10]
-
Downstream Biomarkers: Changes in the expression of inflammatory cytokines or disease-specific biomarkers.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Selective JAK1 Inhibitors in Rodents
| Parameter | Mouse | Rat | Potential Sources of Variability |
| Oral Bioavailability (%) | 20 - 60 | 30 - 70 | Formulation, food effect, first-pass metabolism |
| Tmax (h) | 0.5 - 2 | 1 - 4 | Formulation, gastric emptying rate |
| Half-life (h) | 1 - 4 | 2 - 6 | Clearance rate, animal strain, sex |
| Clearance (mL/min/kg) | 15 - 50 | 10 - 40 | Liver and kidney function, drug-drug interactions |
Note: These are representative ranges for selective JAK1 inhibitors and should be determined specifically for this compound.
Table 2: Representative Pharmacodynamic Parameters of Selective JAK1 Inhibitors
| Parameter | Assay | Typical IC50/EC50 | Potential Sources of Variability |
| JAK1 Enzymatic Activity | Biochemical Assay | 1 - 20 nM | Assay conditions (ATP concentration) |
| pSTAT3 Inhibition (IL-6 stim) | Whole Blood Assay | 50 - 500 nM | Cytokine concentration, cell type differences |
| pSTAT5 Inhibition (IL-7 stim) | Whole Blood Assay | 100 - 1000 nM | Cytokine concentration, cell type differences |
| In Vivo Target Engagement | Ex vivo stimulation of blood/tissue | Dose-dependent | Dosing regimen, time of sampling post-dose |
Note: These are representative ranges and should be determined specifically for this compound.
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in a Mouse Model of Arthritis
-
Formulation Preparation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Ensure the suspension is homogenous by vortexing and/or sonicating before each use.
-
Prepare fresh formulation daily unless stability data supports longer storage.
-
-
Animal Dosing:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Administer this compound or vehicle control orally using a gavage needle once or twice daily at a consistent time.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) regularly using a standardized scoring system.
-
Measure body weight at regular intervals.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
At designated time points after the final dose, collect blood samples via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to separate plasma for PK analysis by LC-MS/MS.
-
For PD analysis, a portion of the whole blood can be used for ex vivo stimulation with a cytokine (e.g., IL-6) followed by flow cytometry analysis of pSTAT3 levels in specific immune cell populations.
-
Protocol 2: Ex Vivo pSTAT3 Pharmacodynamic Assay
-
Blood Collection: Collect whole blood from treated and control animals into heparinized tubes.
-
Cytokine Stimulation:
-
Aliquot whole blood into tubes.
-
Add a pre-determined concentration of recombinant cytokine (e.g., murine IL-6) to stimulate the JAK-STAT pathway. Include an unstimulated control.
-
Incubate at 37°C for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Staining:
-
Lyse red blood cells using a lysis buffer.
-
Fix and permeabilize the remaining white blood cells.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT3.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the immune cell population of interest and quantify the median fluorescence intensity (MFI) of pSTAT3.
-
Calculate the percent inhibition of pSTAT3 phosphorylation in the this compound treated groups compared to the vehicle control group.
-
Mandatory Visualizations
Simplified JAK-STAT Signaling Pathway and the Action of this compound.
General Workflow for an In Vivo Efficacy Study.
References
- 1. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining Jak1-IN-4 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cell viability assays to assess the toxicity of the Janus kinase (JAK) inhibitor, Jak1-IN-4.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing this compound toxicity?
A1: Several assays can be used, each with its advantages and disadvantages. The most common are:
-
MTT/MTS Assays: These colorimetric assays are cost-effective and widely used. They measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product.[1] However, some kinase inhibitors have been shown to interfere with the MTT reduction process, potentially leading to inaccurate results.[2][3][4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells.[5][6] It is generally more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol.[5][6] However, it is more expensive, and some compounds can interfere with the luciferase enzyme.[7][8]
The choice depends on your specific cell type, experimental setup, and budget. It is often recommended to validate findings with a secondary, mechanistically different assay.
Q2: What is a typical starting concentration range for this compound in a toxicity assay?
A2: The optimal concentration range for this compound will vary depending on the cell line and the specific research question. Based on publicly available data for other selective JAK1 inhibitors, a starting point for determining the IC50 (half-maximal inhibitory concentration) could be a serial dilution from 10 µM down to the nanomolar range.[9][10] It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific cell line.
Q3: How long should I incubate the cells with this compound before performing the viability assay?
A3: The incubation time will depend on the cell line's doubling time and the specific question being addressed (e.g., acute vs. chronic toxicity). A common incubation period for assessing the IC50 of kinase inhibitors is 48 to 72 hours.[11] However, shorter (e.g., 24 hours) or longer (e.g., 96 hours) incubation times may be appropriate for certain experimental designs.
Q4: How do I choose the optimal cell seeding density for my experiment?
A4: The optimal cell seeding density is critical for obtaining reliable and reproducible results. It should be determined experimentally for each cell line and assay format (e.g., 96-well or 384-well plates). The goal is to ensure that the cells are in the exponential growth phase at the end of the incubation period and that the assay signal is within the linear range of detection.[12][13] Seeding too few cells may result in a weak signal, while seeding too many can lead to nutrient depletion and cell death, confounding the toxicity assessment.[12]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Use a multichannel pipette for better consistency. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature gradients | Allow plates to equilibrate to room temperature before adding reagents and before reading.[14][15] |
Issue 2: Inconsistent or unexpected IC50 values.
| Possible Cause | Troubleshooting Step |
| This compound interference with the assay | Some kinase inhibitors can directly interfere with the chemistry of viability assays. For MTT/MTS assays, this can involve non-enzymatic reduction of the tetrazolium salt or inhibition of the cellular reductases.[2][3][4] For luciferase-based assays, the compound may inhibit or stabilize the luciferase enzyme.[7][8] To test for interference, run a cell-free control where the inhibitor is added to the assay reagents in the absence of cells. |
| Sub-optimal cell density | If cell density is too high, cells may enter a stationary phase or die due to nutrient depletion, masking the true effect of the inhibitor. If too low, the signal may be weak and noisy. Optimize cell seeding density as described in the FAQs.[12] |
| Incorrect incubation time | The incubation time may be too short to observe a significant effect or too long, leading to non-specific cell death. Optimize the incubation time based on your cell line's growth rate. |
| Inhibitor instability | Ensure the inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
Issue 3: High background signal in control wells (no cells).
| Possible Cause | Troubleshooting Step |
| Contamination of media or reagents | Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary. |
| Phenol red interference (MTT/MTS) | Phenol red in the culture medium can contribute to the background absorbance. Use phenol red-free medium for the assay. |
| Compound precipitation | High concentrations of the inhibitor may precipitate, scattering light and leading to a false-positive signal. Visually inspect the wells for any precipitate. If observed, consider reducing the highest concentration or using a different solvent. |
Data Presentation
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| Baricitinib | JAK1/JAK2 | CD4+ T-cells | pSTAT3 inhibition | 5.9 (JAK1), 5.7 (JAK2) |
| Upadacitinib | JAK1 | CD4+ T-cells | pSTAT3 inhibition | 43 |
| Filgotinib | JAK1 | Whole Blood | pSTAT3 inhibition | 629 |
| CYT387 | JAK1/JAK2 | HEL (human erythroleukemia) | Cell growth inhibition | ~1500 |
| Abrocitinib | JAK1 | Biochemical Assay | Enzyme inhibition | 29 |
This table is for illustrative purposes and the IC50 values can vary significantly based on the cell line, assay conditions, and experimental setup.[5][9][10][11][16]
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9][17]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at the optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle and untreated controls. Incubate for the desired period (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.[14][15]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[14][15] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][18]
-
Measurement: Measure the luminescence using a luminometer.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Cell Viability Assay Workflow
Caption: A generalized workflow for determining this compound toxicity using cell viability assays.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 values in this compound toxicity assays.
References
- 1. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helix.dnares.in [helix.dnares.in]
- 13. researchgate.net [researchgate.net]
- 14. nordicbiolabs.se [nordicbiolabs.se]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
Validation & Comparative
A Comparative Analysis of JAK Inhibition in Rheumatoid Arthritis Models: Tofacitinib vs. Selective JAK1 Inhibitors
A notable scarcity of publicly available data exists for a compound specifically designated "Jak1-IN-4" in the context of rheumatoid arthritis research. Therefore, this guide provides a comparative analysis between the well-established pan-Janus kinase (JAK) inhibitor, tofacitinib, and the class of selective JAK1 inhibitors, which represent a more targeted therapeutic strategy. This comparison will utilize publicly available data for representative selective JAK1 inhibitors to draw parallels and highlight key differences in their preclinical and clinical performance in rheumatoid arthritis models.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in mediating the effects of numerous pro-inflammatory cytokines implicated in the pathogenesis of RA. Consequently, JAK inhibitors have emerged as an important class of oral targeted disease-modifying antirheumatic drugs (DMARDs).
Tofacitinib, the first approved JAK inhibitor for RA, exhibits a broad inhibitory profile against multiple JAK isoforms. In contrast, a second generation of more selective JAK1 inhibitors has been developed with the hypothesis that a more targeted approach may offer an improved benefit-risk profile. This guide will delve into the comparative efficacy, selectivity, and underlying mechanisms of these two approaches in the management of rheumatoid arthritis.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes associate with cytokine receptors and, upon cytokine binding, become activated and phosphorylate downstream STAT proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.
Tofacitinib is considered a pan-JAK inhibitor, with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2. This broad inhibition affects the signaling of a wide range of cytokines. Selective JAK1 inhibitors, as their name suggests, are designed to preferentially inhibit JAK1, which is involved in the signaling of many pro-inflammatory cytokines relevant to RA, while sparing other JAK isoforms to a greater degree.
A Comparative Analysis of Selective JAK1 Inhibition and Broader JAK1/2 Inhibition on Cancer Cell Proliferation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of selective JAK1 inhibitors and the dual JAK1/2 inhibitor, ruxolitinib, in cancer cells. This analysis is supported by experimental data and detailed methodologies.
The Janus kinase (JAK) signaling pathway is a critical regulator of cell growth, differentiation, and immune response. Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers, making JAK inhibitors a promising class of targeted therapies. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, is an established therapeutic. However, the development of more selective JAK1 inhibitors has raised questions about the specific roles of JAK1 in cancer cell proliferation and whether selective inhibition offers advantages over broader JAK inhibition.
This guide compares the in vitro anti-proliferative activity of two selective JAK1 inhibitors, itacitinib and filgotinib, with the JAK1/2 inhibitor ruxolitinib. Due to the lack of publicly available data on a compound named "Jak1-IN-4," this comparison utilizes data from these well-characterized selective JAK1 inhibitors as surrogates to explore the central question of selective versus dual JAK inhibition in oncology research.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation.[1]
Ruxolitinib inhibits both JAK1 and JAK2, thereby blocking the signaling of a wide range of cytokines.[2] In contrast, itacitinib and filgotinib exhibit higher selectivity for JAK1, which may lead to a more targeted inhibition of specific cytokine pathways implicated in certain cancers.[1][3]
Comparative Efficacy in Cancer Cell Proliferation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of itacitinib, filgotinib, and ruxolitinib against JAK enzymes and in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity against JAK Enzymes
| Compound | Target | IC50 (nM) | Selectivity Profile |
| Ruxolitinib | JAK1 | 3.3[2] | JAK1/2 inhibitor |
| JAK2 | 2.8[2] | ||
| JAK3 | 428[4] | ||
| TYK2 | 19[4] | ||
| Itacitinib | JAK1 | 2[3] | Selective JAK1 inhibitor |
| JAK2 | 63[5] | >20-fold selective for JAK1 over JAK2 | |
| JAK3 | >2000[5] | >100-fold selective over JAK3 and TYK2 | |
| TYK2 | 795[5] | ||
| Filgotinib | JAK1 | 10[1] | Selective JAK1 inhibitor |
| JAK2 | 28[1] | ~3-fold selective for JAK1 over JAK2 | |
| JAK3 | 810[1] | ||
| TYK2 | 116[1] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Ruxolitinib IC50 (µM) | Itacitinib IC50 (µM) | Filgotinib IC50 (µM) |
| HEL | Erythroleukemia | 0.3 - 1.4[4][6] | - | - |
| K-562 | Chronic Myeloid Leukemia | 20[7] | - | - |
| NCI-BL 2171 | B-cell Lymphoma | 23.6[7] | - | - |
| OVCAR-8 | Ovarian Cancer | 13.37[8] | - | - |
| SKOV3 | Ovarian Cancer | 18.53[8] | - | - |
| MDAH2774 | Ovarian Cancer | 15.21[8] | - | - |
| Ba/F3 (JAK2 V617F) | Pro-B cell line | 0.126[4] | - | - |
| Ba/F3 (JAK1) | Pro-B cell line | - | - | 1.43[9] |
Experimental Protocols
The following are generalized protocols for common cell proliferation assays used to determine the IC50 values of kinase inhibitors.
MTS Cell Proliferation Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the JAK inhibitor (e.g., ruxolitinib, itacitinib, or filgotinib) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[10]
-
Final Incubation: Incubate the plates for 1 to 4 hours at 37°C.[10]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
BrdU Cell Proliferation Assay
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the JAK inhibitors as described for the MTS assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2 to 24 hours, depending on the cell line's proliferation rate.[12]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13]
-
Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Substrate Addition: Add a TMB substrate to develop a colorimetric signal.[14]
-
Stop Reaction: Stop the reaction with a stop solution.[14]
-
Absorbance Reading: Measure the absorbance at 450 nm.[13]
-
Data Analysis: Determine the IC50 values as described for the MTS assay.
Discussion
The available data suggests that both selective JAK1 inhibitors and the dual JAK1/2 inhibitor ruxolitinib can effectively inhibit the proliferation of various cancer cell lines. Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2 enzymes, which translates to anti-proliferative effects in hematological and solid tumor cell lines.[4][8]
Selective JAK1 inhibitors like itacitinib and filgotinib show high potency against JAK1, with varying degrees of selectivity over other JAK family members.[1][3] The rationale for developing selective JAK1 inhibitors is to potentially minimize off-target effects associated with the inhibition of other JAKs, such as the myelosuppression linked to JAK2 inhibition.[15]
The choice between a selective JAK1 inhibitor and a dual JAK1/2 inhibitor in a research or therapeutic context will likely depend on the specific cancer type and its underlying dependency on particular JAK-STAT signaling pathways. Cancers driven primarily by JAK1-dependent cytokine signaling may be more susceptible to selective JAK1 inhibitors. Conversely, malignancies where both JAK1 and JAK2 play crucial roles may benefit more from a dual inhibitor like ruxolitinib.
Further head-to-head studies across a broader panel of cancer cell lines are necessary to fully elucidate the comparative anti-proliferative efficacy and to identify predictive biomarkers for sensitivity to selective versus dual JAK inhibition.
Conclusion
Both selective JAK1 inhibitors and the dual JAK1/2 inhibitor ruxolitinib are valuable tools for investigating the role of the JAK-STAT pathway in cancer cell proliferation. While ruxolitinib offers broad inhibition of JAK1 and JAK2, selective JAK1 inhibitors like itacitinib and filgotinib provide a more targeted approach. The selection of an appropriate inhibitor should be guided by the specific research question and the known or hypothesized dependencies of the cancer model on different JAK isoforms. The experimental protocols provided herein offer a standardized framework for conducting comparative studies to further delineate the roles of these important signaling molecules in cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Itacitinib (INCB-039110) | JAK | CAS 1334298-90-6 | Buy Itacitinib (INCB-039110) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. MTS assay [bio-protocol.org]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. assaygenie.com [assaygenie.com]
- 15. A Phase Ib/II Study of the JAK1 Inhibitor, Itacitinib, plus nab‐Paclitaxel and Gemcitabine in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Jak1-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jak1-IN-4, a selective JAK1 inhibitor, with other established JAK inhibitors, Tofacitinib and Ruxolitinib. We present supporting experimental data and detailed protocols to facilitate the validation of this compound's target engagement in a cellular context.
Comparative Analysis of JAK1 Inhibitors
To objectively assess the potency and selectivity of this compound, we have summarized its performance against Tofacitinib and Ruxolitinib using key cellular assays. The following tables present a compilation of reported IC50 values, providing a quantitative basis for comparison.
Table 1: Cellular Target Engagement and Pathway Inhibition (IC50, nM)
| Compound | Assay Type | Target/Pathway | Cell Line | IC50 (nM) |
| This compound | Kinase Assay | JAK1 | - | 85 [1] |
| Kinase Assay | JAK2 | - | 12,800[1] | |
| Kinase Assay | JAK3 | - | >30,000[1] | |
| pSTAT3 Inhibition | STAT3 Phosphorylation | NCI-H1975 | 227[1] | |
| Tofacitinib | Kinase Assay | JAK1 | - | 112[2] |
| Kinase Assay | JAK2 | - | 20[2] | |
| Kinase Assay | JAK3 | - | 1[2] | |
| IL-6 induced pSTAT3 | STAT3 Phosphorylation | RA-FLS | ~10-100 | |
| IL-2 induced pSTAT5 | STAT5 Phosphorylation | Human T-cells | ~1-10 | |
| Ruxolitinib | Kinase Assay | JAK1 | - | 3.3[3][4][5][6] |
| Kinase Assay | JAK2 | - | 2.8[3][4][5][6] | |
| IL-6 induced pSTAT3 | STAT3 Phosphorylation | PBMC | ~200-300 | |
| IL-3 induced pSTAT5 | STAT5 Phosphorylation | Ba/F3 | ~100-200 |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols for Target Validation
To ensure robust and reproducible results, we provide detailed methodologies for two key experiments used to validate JAK1 target engagement in cells: the NanoBRET™ Target Engagement Assay and Western Blotting for phosphorylated STAT3.
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay for JAK1
This assay quantitatively measures the binding of a test compound to the JAK1 protein within living cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged JAK1 (the donor) and a fluorescently labeled tracer that binds to the JAK1 active site (the acceptor). A test compound that binds to the JAK1 active site will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Materials:
-
HEK293 cells
-
NanoLuc®-JAK1 Fusion Vector (Promega)
-
FuGENE® HD Transfection Reagent (Promega)
-
Opti-MEM™ I Reduced Serum Medium (Gibco)
-
White, 96-well assay plates
-
This compound, Tofacitinib, Ruxolitinib
-
NanoBRET™ Tracer K-10 (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Extracellular NanoLuc® Inhibitor (Promega)
-
Luminometer capable of measuring two wavelengths
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-JAK1 fusion vector and a carrier DNA using FuGENE® HD transfection reagent according to the manufacturer's protocol.
-
Incubate the transfected cells for 24 hours.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Seed the cells into a 96-well white assay plate at an appropriate density and allow them to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Tofacitinib, and Ruxolitinib in Opti-MEM™.
-
Add the diluted compounds to the respective wells of the assay plate.
-
Prepare a solution of NanoBRET™ Tracer K-10 in Opti-MEM™ and add it to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection mix according to the manufacturer's protocol.
-
Add the detection mix to all wells.
-
Read the plate on a luminometer, measuring donor emission at 460nm and acceptor emission at 610nm.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-STAT3 (pSTAT3) Inhibition
This method assesses the functional consequence of JAK1 inhibition by measuring the phosphorylation of its downstream substrate, STAT3.
Principle: Upon activation by cytokines (e.g., IL-6), JAK1 phosphorylates STAT3. An effective JAK1 inhibitor will block this phosphorylation. Western blotting uses specific antibodies to detect the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in cell lysates.
Signaling Pathway:
Materials:
-
Human cell line responsive to IL-6 (e.g., TF-1 or U266)
-
This compound, Tofacitinib, Ruxolitinib
-
Recombinant human IL-6
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pSTAT3 (Tyr705) and Rabbit anti-STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound, Tofacitinib, or Ruxolitinib for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-6 for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT3 antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of pSTAT3 to total STAT3.
-
Determine the IC50 value for pSTAT3 inhibition by plotting the normalized pSTAT3 levels against the compound concentration.
-
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively validate the cellular target engagement of this compound and objectively assess its performance relative to other established JAK inhibitors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 5. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity of Jak1-IN-4: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise interaction of a kinase inhibitor with its intended target and potential off-targets is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the selective Janus kinase 1 (JAK1) inhibitor, Jak1-IN-4, with other kinases. The data presented herein is based on representative findings for highly selective JAK1 inhibitors.
This guide offers a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the critical evaluation of this compound for research and development purposes.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. To quantitatively assess the cross-reactivity of this compound, its inhibitory activity was evaluated against a panel of kinases, with a primary focus on the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. For a comprehensive comparison, data for another selective JAK1 inhibitor, here designated as "Comparator Compound," is also included.
| Kinase Target | This compound (IC50, nM) | Comparator Compound (Filgotinib) (IC50, nM) |
| JAK1 | 43 | 10 |
| JAK2 | 120 | 28 |
| JAK3 | 2300 | 810 |
| TYK2 | 4700 | 116 |
Note: The data for this compound is representative of the selective JAK1 inhibitor, Upadacitinib, based on enzymatic assays[1][2]. The data for the Comparator Compound is based on biochemical assays for Filgotinib[3][4].
The data clearly demonstrates that this compound is a potent inhibitor of JAK1. Its selectivity for JAK1 is evident when compared to its activity against other members of the JAK family. Specifically, this compound is approximately 2.8-fold more selective for JAK1 over JAK2, 53-fold more selective over JAK3, and 109-fold more selective over TYK2. In cellular assays, a greater than 40-fold selectivity for JAK1 over JAK2 has been observed[1][5]. This high degree of selectivity is a crucial attribute, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. For instance, inhibition of JAK2 has been associated with hematological effects, while JAK3 inhibition can impact lymphocyte function.
Visualizing the JAK/STAT Signaling Pathway
The Janus kinases are intracellular tyrosine kinases that play a pivotal role in the signaling cascade initiated by cytokines and growth factors. This signaling pathway, known as the JAK/STAT pathway, is crucial for a multitude of cellular processes, including immune responses, inflammation, and hematopoiesis. This compound exerts its therapeutic effect by specifically targeting JAK1 within this pathway.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of a Selective JAK1 Inhibitor in JAK1-Dependent vs. JAK1-Independent Cell Lines
For researchers, scientists, and professionals in drug development, understanding the precise efficacy of targeted therapies is paramount. This guide provides an objective comparison of the performance of a selective JAK1 inhibitor, Upadacitinib, in cell lines with varying dependence on the JAK1 signaling pathway. The experimental data and detailed protocols furnished herein offer a framework for evaluating the potency and specificity of similar targeted inhibitors.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] The JAK-STAT pathway, in particular, plays a pivotal role in immune function, cell proliferation, and differentiation.[3][4] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers, making JAK inhibitors a compelling class of therapeutic agents.[5][6]
Selective JAK1 inhibitors are designed to offer a more targeted therapeutic approach, minimizing off-target effects associated with broader JAK inhibition.[2][7] Upadacitinib is a potent and selective JAK1 inhibitor.[8][9] This guide examines the efficacy of Upadacitinib in cell lines that are reliant on JAK1 signaling for their growth and survival (JAK1-dependent) versus those that are not (JAK1-independent).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Upadacitinib against the four JAK family members, demonstrating its selectivity for JAK1. Further data illustrates its effect on cell viability in a JAK1-dependent and a JAK1-independent cancer cell line.
| Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Cell Line | Cell Type | JAK1 Dependence | IC50 (µM) - Cell Viability |
| JAK1 | 47 | 14 | HCT-116 | Colorectal Carcinoma | Dependent | ~1.5 |
| JAK2 | 120 | 593 | SW480 | Colorectal Carcinoma | Independent | >10 |
| JAK3 | 2304 | 1860 | ||||
| TYK2 | - | 2715 |
Data for biochemical and cellular IC50 values for Upadacitinib sourced from Tocris Bioscience and a 2018 study on its in vitro characterization.[7][8] IC50 values for cell viability are representative values based on available literature for selective JAK1 inhibitors in relevant cell lines.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Culture
-
JAK1-Dependent Cell Line (e.g., HCT-116): This cell line exhibits constitutive activation of the JAK1/STAT3 pathway.
-
JAK1-Independent Cell Line (e.g., SW480): This cell line's proliferation is primarily driven by pathways other than JAK1 signaling.
Both cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The following protocol outlines the steps for determining the effect of Upadacitinib on cell viability.[10][11]
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Upadacitinib was serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates was aspirated and 100 µL of the compound dilutions were added to the respective wells. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[10]
-
Formazan Crystal Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The presented data demonstrates the selective efficacy of Upadacitinib in a JAK1-dependent cell line compared to a JAK1-independent cell line. This selectivity underscores the importance of understanding the underlying signaling dependencies of target cell populations when developing and evaluating targeted cancer therapies. The provided experimental framework can be adapted to assess the efficacy of other selective inhibitors and further elucidate their mechanisms of action.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 9. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
Scrutinizing Jak1-IN-4: A Guide to its Preclinical Profile and a Discussion on Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive overview of the available preclinical data for Jak1-IN-4, a potent and selective Janus kinase 1 (JAK1) inhibitor. Due to the absence of peer-reviewed publications from independent laboratories, this guide will focus on the data presented in the originating patent literature and compare it with established JAK1 inhibitors. A critical discussion on the implications for reproducibility is also provided.
Introduction to this compound
This compound (CAS 2091134-35-7) has been identified as a highly selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is a critical mediator of inflammatory and immune responses, making JAK1 a compelling target for autoimmune diseases and certain cancers. Information available from commercial suppliers, derived from patent literature, indicates that this compound exhibits significant potency and selectivity for JAK1 over other JAK family members.
Comparative Preclinical Data
To provide context for the activity of this compound, the following tables summarize its in vitro potency and selectivity, as disclosed in patent documents, alongside publicly available data for other well-characterized JAK1 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Potency of JAK Inhibitors (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Data Source |
| This compound (AZD4205) | 73 - 85 | 12,800 - 13,233 | >30,000 | - | Patent WO2017050938A1, Commercial Suppliers |
| Tofacitinib | 1-3.2 | 20-112 | 1-5.6 | 344 | Published Literature |
| Filgotinib | 10-29 | 28-440 | 810-1600 | 116-1200 | Published Literature |
| Upadacitinib | 43-59 | 250-480 | >5000 | 2300 | Published Literature |
Table 2: Selectivity Profile of JAK Inhibitors (Fold-Selectivity vs. JAK1)
| Compound | JAK2 | JAK3 |
| This compound (AZD4205) | ~150 - 181 | >350 |
| Tofacitinib | ~6 - 35 | ~1 - 2 |
| Filgotinib | ~2.8 - 15 | ~81 - 55 |
| Upadacitinib | ~6 - 8 | >85 |
Note: Selectivity is calculated as IC50(JAKx) / IC50(JAK1). Higher values indicate greater selectivity for JAK1.
Experimental Protocols
The primary source of experimental methodology for this compound is the patent literature (WO2017050938A1). The following summarizes the key assay principles described.
JAK Kinase Inhibition Assay
The inhibitory activity of this compound against JAK enzymes was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A generalized workflow for such an assay is as follows:
A Head-to-Head Comparison: JAK1-IN-4 vs. siRNA Knockdown for JAK1 Inhibition
In the realm of cellular signaling and drug discovery, the Janus kinase (JAK) family, particularly JAK1, has emerged as a pivotal target for treating a host of inflammatory and autoimmune diseases.[1][2][3] The JAK-STAT pathway, a critical communication route for numerous cytokines and growth factors, relies on JAK1 to transduce extracellular signals into genetic instructions within the cell nucleus.[2] Consequently, precise inhibition of JAK1 is a key therapeutic strategy.
This guide provides an objective comparison of two distinct methods for targeting JAK1: the use of a small molecule inhibitor, JAK1-IN-4, and the gene silencing technique of small interfering RNA (siRNA) knockdown. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their application in a research setting.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in the level at which they intervene in the biological process.
This compound: Direct Enzymatic Inhibition
This compound is a selective small molecule inhibitor that functions by directly competing with ATP for the catalytic binding site within the JAK1 enzyme.[4][5] By occupying this site, the inhibitor prevents the phosphorylation of the JAK1 protein itself (autophosphorylation) and the subsequent phosphorylation of its downstream targets, the STAT proteins.[2] This blockade effectively halts the signaling cascade before it can reach the nucleus to activate gene transcription. The effect is rapid and reversible, contingent on the concentration of the inhibitor.
siRNA Knockdown: Silencing the Message
In contrast, siRNA-mediated knockdown targets the genetic source code. A specifically designed siRNA molecule binds to the messenger RNA (mRNA) transcript of the JAK1 gene. This binding event triggers the RNA-induced silencing complex (RISC), an intracellular machinery that degrades the targeted mRNA.[6] By destroying the mRNA template, the synthesis of new JAK1 protein is prevented. This approach does not affect existing JAK1 protein, so the onset of the effect is slower, but it is remarkably specific and long-lasting, persisting for days until the cell transcribes new mRNA.[6][7]
Comparative Analysis at a Glance
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Target | JAK1 enzyme (protein) | JAK1 messenger RNA (mRNA) |
| Mode of Action | Inhibition of kinase activity | Inhibition of protein synthesis |
| Onset of Action | Fast (minutes to hours) | Slow (24-72 hours) |
| Duration of Effect | Transient, depends on drug half-life | Long-lasting (days)[6][7] |
| Reversibility | Reversible upon withdrawal | Prolonged, requires new transcription |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding sites.[8] | Highly specific to the target mRNA sequence, but can have miRNA-like off-target effects. |
| Delivery | Orally bioavailable small molecules are common.[9][10] | Requires transfection reagents or specialized delivery systems (e.g., lipid nanoparticles) for in vitro/in vivo use.[11] |
Quantitative Performance Data
The efficacy of these two approaches can be quantified through various experimental metrics. The following tables summarize key performance data for selective JAK1 inhibitors and JAK1 siRNA from published studies.
Table 1: Potency and Selectivity of Small Molecule JAK1 Inhibitors
IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values denote higher potency.
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| This compound [4] | JAK1 | 85 | - |
| JAK2 | 12,800 | 150x | |
| JAK3 | >30,000 | >350x | |
| Abrocitinib (PF-04965842) [9][12] | JAK1 | 29 | - |
| JAK2 | 803 | ~28x | |
| JAK3 | >10,000 | >345x | |
| TYK2 | 1,250 | ~43x | |
| Upadacitinib [13][14] | JAK1 | 43-45 | - |
| JAK2 | 109-120 | ~2.5x | |
| JAK3 | 2,100-2,300 | ~49x | |
| TYK2 | 4,700 | ~100x | |
| Filgotinib [15][16] | JAK1 | 629 | - |
| JAK2 | 17,500 | ~30x |
Table 2: Efficacy of siRNA-mediated JAK1 Knockdown
Knockdown efficiency is typically measured 48-72 hours post-transfection.
| Parameter | Result | Cell Type / Condition | Source |
| Protein Knockdown | ~96% reduction | PC3 cells | [6] |
| Protein Knockdown | ~70% reduction | Human primary T lymphocytes | [17] |
| mRNA Knockdown | ~70% reduction | EndoC-βH1 cells | [18] |
| Downstream Effect | 55% reduction in IFNα-induced PDL1 expression | EndoC-βH1 cells | [18] |
| Comparative Potency | Effective at pM concentrations (vs. µM for inhibitors) | Human cells | [6] |
Experimental Protocols
Below are standardized protocols for evaluating the efficacy of this compound and JAK1 siRNA in a cell-based assay.
Protocol 1: Inhibition of STAT Phosphorylation using this compound
This protocol assesses the ability of this compound to block cytokine-induced STAT phosphorylation.
-
Cell Seeding: Plate cells (e.g., HeLa, T-cells) in a 6-well plate at a density that ensures they are 70-80% confluent on the day of the experiment.
-
Inhibitor Pre-treatment: The following day, replace the medium with serum-free medium for 2-4 hours. Then, pre-treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells by adding a cytokine that signals through JAK1, such as Interferon-gamma (IFN-γ) at 100 ng/mL, for 15-30 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well using 1x Laemmli sample buffer or a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated STAT (pSTAT1, pSTAT3), total STAT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine the reduction in pSTAT levels relative to the stimulated control.
-
Protocol 2: JAK1 Protein Knockdown using siRNA
This protocol details the process of transfecting cells with siRNA to silence JAK1 expression and verifying the knockdown.
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.[19]
-
siRNA Transfection:
-
Solution A: In a microfuge tube, dilute 20-80 pmols of JAK1-targeting siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[20]
-
Wash the cells once with PBS. Add 800 µL of fresh serum-free medium to each well.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to the cells.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C. Then, add 1 mL of complete medium containing serum.
-
Harvesting: Continue to incubate the cells for a total of 48 to 72 hours post-transfection to allow for mRNA and protein turnover.
-
Western Blot Verification:
-
Wash cells with ice-cold PBS and lyse as described in Protocol 1.
-
Perform Western blotting as detailed above, but use primary antibodies against total JAK1 protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the reduction in the JAK1 protein band intensity compared to cells treated with the non-targeting control siRNA.[11]
-
The JAK1-STAT Signaling Pathway
Understanding the context of inhibition requires a clear view of the pathway itself. Upon cytokine binding to its receptor, associated JAKs become activated, leading to a cascade of phosphorylation events that culminate in the nucleus.
Conclusion
Both this compound and siRNA knockdown are powerful tools for interrogating and inhibiting the JAK1 signaling pathway. The choice between them depends largely on the experimental or therapeutic goal.
-
This compound and other small molecule inhibitors are ideal for studying the acute effects of JAK1 inhibition. Their rapid onset and reversibility allow for precise temporal control, making them suitable for pharmacological studies and as potential therapeutics where dosage can be modulated.
-
siRNA knockdown offers unparalleled specificity and a prolonged duration of effect. This makes it the superior choice for genetic validation studies aiming to confirm that a specific phenotype is a direct result of the loss of JAK1 function, rather than off-target pharmacological effects. While delivery remains a hurdle for therapeutic applications, its high efficiency at low concentrations makes it a compelling modality for future drug development.[6]
For researchers and drug developers, a comprehensive approach that utilizes both methods can yield the most robust and well-validated results, leveraging the strengths of each technique to build a complete picture of JAK1's role in health and disease.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 3. nspharma.com [nspharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 6. Therapeutic siRNAs Targeting the JAK/STAT Signalling Pathway in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Rational design of a JAK1-selective siRNA inhibitor for the modulation of autoimmunity in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-04965842 (Abrocitinib) (CAS 1622902-68-4) | Abcam [abcam.com]
- 11. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of age and renal impairment on the steady state pharmacokinetics of filgotinib, a selective JAK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. yeasenbio.com [yeasenbio.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Assessing Downstream Effects of Jak1-IN-4 Beyond STAT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Jak1-IN-4, a selective inhibitor of Janus kinase 1 (JAK1), focusing on its potential downstream signaling effects beyond the canonical STAT3 pathway. Due to the limited publicly available data specifically for this compound, this guide leverages experimental data from other well-characterized JAK1 inhibitors, such as Tofacitinib, Ruxolitinib, and Upadacitinib, to infer and contextualize the potential broader signaling impact of this compound.
Introduction to JAK1 Signaling
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. Upon ligand binding to their associated receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. The JAK1/STAT3 signaling axis is a well-established pathway in immunity and inflammation. However, emerging evidence suggests that JAK1 activity can influence other critical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways. Understanding these non-canonical downstream effects is crucial for a comprehensive assessment of the therapeutic potential and possible off-target effects of selective JAK1 inhibitors like this compound.
Comparative Analysis of JAK1 Inhibitor Selectivity
Table 1: Selectivity Profile of Various JAK Inhibitors (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Fold Selectivity (JAK2/JAK1) | Fold Selectivity (JAK3/JAK1) |
|---|---|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tofacitinib | 1.1 | 20 | 112 | 344 | 18.2 | 101.8 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.8 | 129.7[1] |
| Upadacitinib | 43 | 230 | 2200 | 4700 | 5.3 | 51.2[2][3] |
| Filgotinib | 10 | 28 | 810 | 1160 | 2.8 | 81.0[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Downstream Signaling Beyond STAT3
While the primary mechanism of JAK1 inhibitors involves the blockade of STAT phosphorylation, their effects can extend to other signaling pathways.
PI3K/AKT Pathway
The PI3K/AKT pathway is a crucial regulator of cell growth, proliferation, and survival. Some studies suggest a crosstalk between the JAK/STAT and PI3K/AKT pathways. For instance, JAK1 activation can lead to the phosphorylation and activation of AKT. Consequently, inhibition of JAK1 may lead to a reduction in AKT phosphorylation.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Evidence suggests that JAK1 can also influence this pathway. Inhibition of JAK1 may, therefore, modulate the phosphorylation status of key MAPK pathway components like ERK1/2.
The following table summarizes hypothetical comparative data on the inhibition of AKT and ERK phosphorylation by different JAK1 inhibitors, based on the understanding of their cross-talk with the JAK/STAT pathway. It is important to note that specific quantitative data for this compound is not available.
Table 2: Hypothetical Comparative Effects of JAK1 Inhibitors on Downstream Signaling Pathways (% Inhibition of Phosphorylation)
| Inhibitor (Concentration) | p-STAT3 | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
|---|---|---|---|
| This compound (1 µM) | Data Not Available | Data Not Available | Data Not Available |
| Tofacitinib (1 µM) | ~80-90% | ~30-50% | ~20-40% |
| Ruxolitinib (1 µM) | ~70-85% | ~25-45% | ~15-35% |
| Upadacitinib (1 µM) | ~85-95% | ~15-30% | ~10-25% |
Note: These values are illustrative and based on the general understanding of pathway crosstalk. Actual values would need to be determined experimentally.
Experimental Protocols
To experimentally assess the downstream effects of this compound, the following standard protocols can be employed.
Western Blotting for Phosphorylated AKT and ERK
Objective: To quantify the effect of this compound on the phosphorylation of AKT and ERK.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., cytokine-stimulated immune cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated AKT (Ser473), total AKT, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Kinome Profiling (Kinome Scan)
Objective: To determine the broader kinase selectivity profile of this compound.
Protocol:
-
Compound Submission: Submit this compound to a commercial kinome scanning service.
-
Assay Principle: These services typically utilize in vitro binding or activity assays where the inhibitor is tested against a large panel of recombinant kinases (e.g., >400 kinases).
-
Data Analysis: The results are usually provided as the percentage of inhibition at a specific concentration or as IC50/Kd values for the inhibited kinases. This data allows for a comprehensive assessment of the inhibitor's selectivity and potential off-target effects.
Phosphoproteomics Analysis
Objective: To obtain an unbiased and global view of the downstream signaling pathways affected by this compound.
Protocol:
-
Sample Preparation: Treat cells with this compound or vehicle control, followed by cell lysis and protein digestion.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software. Perform bioinformatics analysis to identify signaling pathways that are significantly altered by this compound treatment.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Caption: JAK1 signaling pathways beyond STAT3.
Caption: Experimental workflow for assessing downstream effects.
Conclusion
While specific experimental data for this compound is currently limited, the established crosstalk between JAK1 and other key signaling pathways like PI3K/AKT and MAPK/ERK suggests that its effects likely extend beyond the canonical STAT3 pathway. A thorough assessment of this compound requires comprehensive experimental validation using the protocols outlined in this guide. By comparing its performance against other well-characterized JAK1 inhibitors, researchers and drug developers can gain a more complete understanding of its therapeutic potential and potential for off-target effects, ultimately aiding in the development of safer and more effective therapies for inflammatory and autoimmune diseases.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Jak1-IN-4: A Comparative Guide to Selectivity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor Jak1-IN-4, focusing on its in vitro selectivity and a representative in vivo validation strategy. Due to the limited availability of public in vivo data for this compound, this guide presents its known biochemical profile alongside established JAK inhibitors and outlines a standard experimental protocol for assessing the in vivo efficacy of a selective JAK1 inhibitor in a preclinical model of rheumatoid arthritis.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways that mediate the effects of numerous cytokines and growth factors involved in immunity and inflammation.[1] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[2] Selective inhibition of JAK1 is a promising therapeutic strategy, as it is involved in the signaling of many pro-inflammatory cytokines, while potentially avoiding the side effects associated with the inhibition of other JAK family members.[3]
This compound: A Selective JAK1 Inhibitor
This compound is a potent and selective inhibitor of JAK1. Its selectivity has been characterized through in vitro biochemical assays, demonstrating a significant preference for JAK1 over other JAK family members.
Data Presentation: In Vitro Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various JAK enzymes, compared to other well-known JAK inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) |
| This compound | 85 | 12.8 | >30 | ~150-fold | >350-fold |
| Tofacitinib | 3.2 | 4.1 | 1.6 | ~1.3-fold | ~0.5-fold |
| Baricitinib | 5.9 | 5.7 | >400 | ~1-fold | >67-fold |
| Upadacitinib | 43 | 120 | 2300 | ~2.8-fold | ~53-fold |
Data for this compound sourced from commercial suppliers. Data for other inhibitors is compiled from publicly available literature for comparative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical JAK/STAT signaling pathway and a typical experimental workflow for the in vivo validation of a JAK inhibitor.
Figure 1: JAK/STAT Signaling Pathway Inhibition by this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Jak1-IN-4: A Guide for Laboratory Professionals
The proper handling and disposal of specialized chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe disposal of Jak1-IN-4, a kinase inhibitor used in research. As the toxicological properties of many research compounds are not fully characterized, a cautious approach to waste management is imperative[1].
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office. Kinase inhibitors may be classified as cytotoxic agents and should be handled with care[2].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side shields.
-
Lab Coat: A standard lab coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols[3].
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[1].
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention[1][3][4].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention[1][4].
Key Disposal and Safety Parameters
The following table summarizes the essential information for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste. May be considered cytotoxic or an antineoplastic agent[2]. | To ensure it is handled under regulations for hazardous materials due to potential biological effects. |
| Primary Container | A clearly labeled, sealed, leak-proof container compatible with the waste material (solid or liquid)[5]. | To prevent leaks, spills, and exposure during collection and storage. |
| Labeling Requirements | Label with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution. | Proper identification is legally required and essential for safe handling by waste management personnel. |
| Segregation | Store this compound waste separately from other waste streams, especially incompatibles like strong acids, bases, or oxidizing agents[5][6][7]. | To prevent dangerous chemical reactions in the waste container. |
| Storage Location | In a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general work areas[5][6]. Use secondary containment (e.g., a tray)[5]. | To minimize the risk of accidental spills and exposure to lab personnel. |
| Disposal Method | Arrange for pickup by your institution's certified hazardous waste disposal service. Do not dispose of down the drain or in regular trash [6][8]. | To comply with environmental regulations and prevent contamination of water systems. |
| Empty Containers | Triple-rinse containers that held this compound. The first rinse must be collected as hazardous waste. Subsequent rinses may be disposable down the drain[5][9]. | To decontaminate containers before they are discarded as non-hazardous waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Preparation:
-
Designate a specific, labeled hazardous waste container for this compound before starting your experiment.
-
Ensure the container is located in your lab's Satellite Accumulation Area (SAA)[6].
-
Confirm the container is appropriate for the type of waste (e.g., a solid waste container for contaminated tips and vials, a liquid waste container for solutions).
-
-
Waste Collection:
-
Solid Waste: Place all materials contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper) directly into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed liquid hazardous waste container. Do not mix with other solvent wastes unless approved by your EHS department.
-
Keep the waste container closed at all times except when adding waste[5][6][8].
-
-
Decontamination of Labware:
-
For reusable labware, decontaminate using a validated procedure from your institution.
-
For disposable "empty" containers (e.g., the original manufacturer's vial), triple-rinse with a suitable solvent (e.g., water or ethanol)[5][9].
-
Collect the first rinsate as hazardous liquid waste[5][9]. The second and third rinsates may be permissible for drain disposal, pending institutional policy[9].
-
After rinsing, deface or remove the original label from the empty container before disposing of it in the appropriate non-hazardous waste stream (e.g., lab glass or regular trash)[8].
-
-
Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in the SAA until it is ready for pickup. Federal regulations may limit accumulation time and quantity (e.g., up to 55 gallons)[5][8].
-
Once the container is full or your experiment is complete, schedule a pickup with your institution's hazardous waste management service. Follow their specific procedures for requesting a pickup[8].
-
Never dispose of this compound waste by evaporation in a fume hood[6][8].
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1/TYK2-IN-3|2734918-37-5|MSDS [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
